Mycothiol
描述
属性
CAS 编号 |
192126-76-4 |
|---|---|
分子式 |
C17H30N2O12S |
分子量 |
486.5 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29)/t5-,6+,7+,8+,9+,10?,11-,12+,13+,14+,15?,17+/m0/s1 |
InChI 键 |
MQBCDKMPXVYCGO-FQBKTPCVSA-N |
SMILES |
CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
手性 SMILES |
CC(=O)N[C@@H](CS)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O |
规范 SMILES |
CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amido-2-deoxy-alpha-D-glucopyranoside 1-D-myo-inositol-2-(N-acetyl-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside 1-D-myo-inositol-2-(N-acetyl-S-((3,7,8-trimethyl-4,6-dioxo-1,5-diazabicyclo(3.3.0)octa-2,7-dien-2-yl)methyl)-L-cysteinyl)amino-2-deoxy-alpha-D-glucopyranoside AcCys-GlcN-Ins mycothiol U17 cysteine |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mycothiol Biosynthesis Pathway in Actinomycetes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mycothiol (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most Actinomycetes, including the pathogenic genus Mycobacterium. It serves a functionally analogous role to glutathione (GSH) in other bacteria and eukaryotes, playing a critical part in maintaining intracellular redox homeostasis, detoxifying harmful compounds, and protecting against oxidative and antibiotic-induced stress.[1][2][3][4] The biosynthetic pathway of this compound is unique to Actinomycetes and absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents against diseases like tuberculosis. This guide provides a comprehensive technical overview of the core this compound biosynthesis pathway, its enzymatic components, quantitative kinetic data, and detailed experimental protocols for its study.
Introduction
Actinomycetes are a phylum of Gram-positive bacteria known for their complex secondary metabolism, which is the source of many clinically vital antibiotics. A distinguishing biochemical feature of this group is the synthesis of this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) instead of glutathione, the canonical redox buffer in most other organisms.[5][6] MSH is maintained at millimolar concentrations within the cell and is crucial for the survival and pathogenicity of species like Mycobacterium tuberculosis.[5] It participates in various cellular processes, including the detoxification of alkylating agents, reactive oxygen species, and certain antibiotics through the formation of MSH S-conjugates.[1][2] These conjugates are processed by the MSH S-conjugate amidase (Mca), which recycles a key intermediate for MSH resynthesis and excretes the toxin as a mercapturic acid.[1][2][3] Given that several enzymes in this pathway are essential for the viability of M. tuberculosis, they represent prime targets for therapeutic intervention.[3][5]
The Core Biosynthesis Pathway
The synthesis of this compound is a five-step enzymatic cascade that converts central metabolic precursors into the final MSH molecule. The pathway is highly conserved across Actinomycetes and involves four key enzymes: MshA, MshB, MshC, and MshD, along with a yet-unidentified phosphatase (MshA2).[1][5][7]
The process begins with 1L-myo-inositol-1-phosphate, derived from glucose-6-phosphate by the enzyme inositol-1-phosphate synthase (Ino1).[1]
-
Glycosylation (MshA): The glycosyltransferase MshA catalyzes the first committed step, transferring N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to 1L-myo-inositol-1-phosphate (Ins-P) to form 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P).[1][7]
-
Dephosphorylation (MshA2): The intermediate GlcNAc-Ins-P is dephosphorylated by a putative phosphatase, designated MshA2, to yield GlcNAc-Ins. The gene encoding this enzyme has not yet been definitively identified.[1][2]
-
Deacetylation (MshB): The deacetylase MshB removes the acetyl group from GlcNAc-Ins, producing 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins). MshB is a divalent metalloenzyme.[1][5]
-
Ligation (MshC): The ATP-dependent ligase MshC catalyzes the formation of an amide bond between the amino group of GlcN-Ins and the carboxyl group of L-cysteine, resulting in Cys-GlcN-Ins.[1][5] This enzyme is essential for MSH production.[3]
-
Acetylation (MshD): In the final step, the acetyltransferase MshD (this compound synthase) transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue of Cys-GlcN-Ins, yielding the final product, this compound.[1][5]
Quantitative Analysis of Pathway Enzymes
The kinetic parameters of the this compound biosynthesis enzymes have been characterized in several actinomycete species, particularly in Mycobacterium smegmatis and Corynebacterium glutamicum. This data is crucial for understanding the pathway's flux and for the rational design of enzyme inhibitors.
| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference |
| MshA | C. glutamicum | UDP-GlcNAc | 210 ± 20 µM | 12.5 ± 0.2 s-1 | 5.95 x 104 | [4] |
| 1L-Ins-1-P | 240 ± 10 µM | 12.5 ± 0.2 s-1 | 5.21 x 104 | [4] | ||
| MshC | M. smegmatis | ATP | 1.8 mM | 3.15 s-1 | 1.75 x 103 | [1][2] |
| L-Cysteine | 0.1 mM | 3.15 s-1 | 3.15 x 104 | [1][2] | ||
| GlcN-Ins | 0.16 mM | 3.15 s-1 | 1.97 x 104 | [1][2] | ||
| MshD | M. tuberculosis | Acetyl-CoA | 40 ± 5 µM | 8.3 ± 0.6 s-1 | 2.08 x 105 | [5] |
| Cys-GlcN-Ins | 82 ± 22 µM | 8.3 ± 0.6 s-1 | 1.01 x 105 | [5] |
Note: Kinetic data for MshB is not extensively published in the form of Km and kcat values. It is characterized as a Zn2+-dependent deacetylase.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Recombinant Protein Expression and Purification (General Protocol)
This protocol describes a general workflow for obtaining purified Msh enzymes (e.g., MshD) from E. coli.
Methodology:
-
Vector Construction: The gene of interest (e.g., mshD) is PCR amplified from mycobacterial genomic DNA and cloned into a suitable E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for affinity purification.
-
Expression: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g, 15 min, 4°C). The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cell disruption is achieved by sonication on ice.
-
Purification: The lysate is clarified by ultracentrifugation (e.g., 30,000 x g, 30 min, 4°C). The supernatant is applied to a Ni-NTA affinity resin pre-equilibrated with lysis buffer. The column is washed extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. The His6-tagged protein is then eluted using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Final Steps: Eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
MshC Coupled Enzyme Activity Assay
This protocol details a continuous spectrophotometric assay to measure the ATP-dependent ligase activity of MshC. The production of pyrophosphate (PPi) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle: MshC: GlcN-Ins + Cys + ATP → Cys-GlcN-Ins + AMP + PPi PPi + UMP ---(PPi-dependent UMP kinase)---> UTP UTP + Glucose-1-P ---(UDP-glucose pyrophosphorylase)---> UDP-Glucose + PPi This reaction is not suitable for a direct couple. A better approach is: PPi + Fructose-6-P ---(PPi-phosphofructokinase)---> Fructose-1,6-bisphosphate + Pi Fructose-1,6-bisphosphate ---(Aldolase)---> DHAP + GAP GAP ---(Triosephosphate Isomerase)---> DHAP DHAP + NADH + H+ ---(Glycerol-3-phosphate dehydrogenase)---> Glycerol-3-phosphate + NAD+
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl.
-
Substrates: ATP, L-cysteine, GlcN-Ins (synthesized or purified).
-
Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.
-
Coupling Substrates: Fructose-6-phosphate, NADH.
-
Purified MshC enzyme.
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate or a cuvette.
-
To each well, add:
-
Assay Buffer
-
Saturating concentrations of L-cysteine and GlcN-Ins.
-
0.2 mM NADH
-
1 mM Fructose-6-phosphate
-
Excess of all four coupling enzymes.
-
Purified MshC enzyme.
-
-
Initiate the reaction by adding varying concentrations of ATP.
-
Immediately monitor the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADH) at a constant temperature (e.g., 30°C) using a plate reader or spectrophotometer.
-
Calculate the initial velocity (v0) from the linear portion of the reaction curve.
-
Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]
Quantification of Intracellular this compound by HPLC
This protocol allows for the quantification of MSH from actinobacterial cell extracts. Thiols are first derivatized with a fluorescent label, monobromobimane (mBBr), and then separated and quantified by reverse-phase HPLC.
Procedure:
-
Cell Culture and Harvesting: Grow Mycobacterium species to the desired growth phase (e.g., mid-log phase). Harvest a defined volume of culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., PBS) and determine the wet weight.
-
Cell Lysis and Derivatization: Resuspend the cell pellet in buffer and lyse the cells (e.g., bead beating or sonication). Immediately add a solution of monobromobimane (mBBr) in acetonitrile to the lysate to a final concentration of ~2 mM. Incubate in the dark for 15-20 minutes at room temperature. The reaction is stopped by the addition of an acid (e.g., methanesulfonic acid).
-
Sample Preparation: Centrifuge the sample to pellet cell debris. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).
-
Mobile Phase A: 0.25% acetic acid in water, pH 3.6.
-
Mobile Phase B: 95% methanol.
-
Gradient: A typical gradient might be: 10% B to 18% B over 15 minutes, then to 27% B over 15 minutes, followed by a wash with 100% B.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with excitation at 375 nm and emission at 475 nm.[8]
-
-
Quantification: A standard curve is generated using known concentrations of purified MSH derivatized with mBBr in the same manner as the samples. The peak area of the MSH-mBBr adduct in the samples is compared to the standard curve to determine the intracellular MSH concentration, which is typically normalized to cell mass (e.g., µmol/g wet weight).
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a cornerstone of the unique physiology of Actinomycetes. Its essentiality in pathogenic species like M. tuberculosis underscores its value as a high-priority target for the development of new anti-infective agents. The detailed characterization of its enzymes, including their structures and kinetic mechanisms, has provided a solid foundation for structure-based drug design and high-throughput screening campaigns. Future research will likely focus on the yet-unidentified MshA2 phosphatase, the intricate regulatory networks governing MSH levels in response to stress, and the development of potent and specific inhibitors for the pathway's key enzymes. The protocols and data presented in this guide serve as a critical resource for researchers dedicated to advancing our understanding of this vital metabolic pathway and exploiting it for therapeutic benefit.
References
- 1. Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards the Catalytic Mechanism of a Cysteine Ligase (MshC) from Mycobacterium smegmatis: An Enzyme Involved in the Biosynthetic Pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Mycothiol: A Glutathione Surrogate in Actinobacteria - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular redox homeostasis and detoxification, glutathione (GSH) is the most well-known low-molecular-weight (LMW) thiol in eukaryotes and most Gram-negative bacteria. However, a distinct and vital thiol, mycothiol (MSH), takes its place in Actinobacteria, a phylum that includes the significant human pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the function of this compound as a glutathione surrogate, detailing its biosynthesis, its central role in maintaining a reducing intracellular environment, and its involvement in detoxification pathways. This document is intended to be a valuable resource for researchers and professionals involved in the study of mycobacterial physiology and the development of novel therapeutics targeting these unique pathways.
Core Functions of this compound
This compound is a conjugate of N-acetylcysteine (AcCys), glucosamine (GlcN), and myo-inositol (Ins)[1]. It serves several critical functions within the cell that are analogous to those of glutathione[2][3]:
-
Redox Buffer: MSH is the primary redox buffer in Actinobacteria, maintaining a highly reducing environment within the cytoplasm[2][3][4]. This is crucial for protecting cellular components from oxidative damage.
-
Detoxification: MSH plays a pivotal role in the detoxification of a wide range of xenobiotics, including alkylating agents, reactive oxygen and nitrogen species, and antibiotics[2][3][4].
-
Cysteine Storage: MSH acts as a stable storage form of the otherwise reactive amino acid cysteine[2][4].
Quantitative Data Summary
A comparative summary of the key quantitative parameters of this compound and glutathione is presented below, highlighting their distinct biochemical properties.
| Parameter | This compound (MSH) | Glutathione (GSH) | References |
| Standard Redox Potential (E°') | -230 mV | -240 mV (pH 7.0), -264 mV (pH 7.4) | [5],[2][4] |
| Composition | N-acetylcysteine, Glucosamine, myo-Inositol | Glutamate, Cysteine, Glycine | [1] |
| Autoxidation Rate | Slower than GSH | Faster than MSH |
Key Enzymes in this compound Metabolism: Kinetic Parameters
The function of this compound is intrinsically linked to a suite of specialized enzymes that catalyze its biosynthesis, reduction, and role in detoxification. The kinetic parameters of some of the key enzymes from Mycobacterium tuberculosis are summarized below.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) or Vmax | References |
| Mycothione Reductase (Mtr) | Mycothione (MSSM) | 73 | - | [6] |
| NADPH | 8 | - | [6] | |
| This compound S-conjugate Amidase (Mca) | Monobromobimane-MSH (MSmB) | 95 ± 8 | 8 | [7] |
| This compound S-transferase (MST) | This compound (MSH) | 9.8 ± 1.0 | 1484 RFU min-1 (Vmax) | [8] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a five-step enzymatic pathway, essential for the survival of many Actinobacteria. The pathway begins with the synthesis of 1L-myo-inositol-1-phosphate from glucose-6-phosphate.
Caption: The enzymatic pathway of this compound biosynthesis.
This compound-Dependent Detoxification Pathway
The detoxification of xenobiotics by this compound involves the formation of a this compound S-conjugate, which is then processed by this compound S-conjugate amidase (Mca). This process results in the formation of a mercapturic acid derivative that is exported from the cell, while the glucosaminyl-inositol moiety is recycled for de novo MSH synthesis[9][10].
Caption: this compound-dependent detoxification of xenobiotics.
Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, particularly in response to stress conditions. In Streptomyces coelicolor, the expression of key this compound biosynthesis genes, such as mshA, is controlled by the alternative sigma factor σR. The activity of σR is, in turn, regulated by the anti-sigma factor RsrA, which senses the cellular thiol redox state[11].
Caption: Transcriptional regulation of this compound biosynthesis.
Experimental Workflow: Studying this compound-Dependent Detoxification
A typical experimental workflow to investigate the role of this compound in the detoxification of a specific compound is outlined below. This workflow integrates genetic, biochemical, and analytical approaches.
References
- 1. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione Redox Potential is Low and Glutathionylated and Cysteinylated Hemoglobin Levels are Elevated in Maintenance Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Standard redox potential of glutathione - Unspecified - BNID 111463 [bionumbers.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 8. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Redox Biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of the Mycothiol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycothiol (MSH) is the primary low-molecular-weight thiol in most actinomycetes, including the pathogen Mycobacterium tuberculosis. It serves a role analogous to glutathione in other organisms, protecting the cell from oxidative stress and detoxifying harmful electrophilic compounds.[1][2][3] The enzymes in the this compound biosynthesis pathway are considered attractive targets for the development of new anti-tubercular drugs because they are essential for the viability of M. tuberculosis and are absent in humans.[4] This guide provides a detailed overview of the core enzymes involved in this pathway: MshA, MshB, MshC, and MshD.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a five-step process that utilizes four key enzymes to convert 1-L-myo-inositol-1-phosphate and UDP-N-acetylglucosamine into this compound.[5]
MshA: UDP-N-acetylglucosamine-inositol-phosphate glycosyltransferase
MshA is a glycosyltransferase that catalyzes the first committed step in this compound biosynthesis. It transfers an N-acetylglucosamine (GlcNAc) group from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (1-L-Ins-1-P).[6][7] This enzyme belongs to the GT-B structural family of glycosyltransferases.[7][8][9]
Quantitative Data for MshA from Corynebacterium glutamicum
| Parameter | Substrate | Value |
| Km | UDP-GlcNAc | 1.1 ± 0.1 mM |
| Km | 1-L-Ins-1-P | 0.9 ± 0.1 mM |
| Vmax | - | 0.28 ± 0.01 µmol/min/mg |
| kcat | - | 0.22 ± 0.01 s-1 |
Data obtained from enzymatic characterization of C-terminally tagged MshA.
Experimental Protocol: MshA Activity Assay
This protocol is based on a continuous spectrophotometric assay that couples the production of UDP to the oxidation of NADH.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2
-
UDP-GlcNAc stock solution (100 mM)
-
1-L-Ins-1-P stock solution (100 mM)
-
Phosphoenolpyruvate (PEP) stock solution (100 mM)
-
NADH stock solution (20 mM)
-
Pyruvate kinase (PK) solution (1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (1000 units/mL)
-
Purified MshA enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL Assay Buffer
-
10 µL PEP (1 mM final concentration)
-
10 µL NADH (0.2 mM final concentration)
-
5 µL PK (5 units/mL final concentration)
-
5 µL LDH (5 units/mL final concentration)
-
Varying concentrations of UDP-GlcNAc and 1-L-Ins-1-P for kinetic analysis.
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a known amount of purified MshA enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of UDP production by MshA.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
For kinetic parameter determination, perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.
MshB: GlcNAc-Ins Deacetylase
MshB is a metalloenzyme that catalyzes the deacetylation of 1-D-myo-inosityl-2-acetamido-2-deoxy-α-D-glucopyranoside (GlcNAc-Ins) to produce 1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside (GlcN-Ins) and acetate.[10] This enzyme is crucial for providing the free amino group necessary for the subsequent ligation of cysteine.[11]
Quantitative Data for MshB from Mycobacterium tuberculosis
| Parameter | Substrate | Value |
| Km | GlcNAc-Ins | 340 µM |
| kcat | GlcNAc-Ins | 1.2 s-1 |
| Km | N-acetyl-glucosamine (GlcNAc) | 38 mM |
Note: While GlcNAc is a poorer substrate than the natural GlcNAc-Ins, it can be used for routine in vitro assays.[12]
Experimental Protocol: MshB Deacetylase Activity Assay
This protocol utilizes a fluorescamine-based assay to detect the formation of the primary amine in the product, GlcN-Ins.[12]
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP
-
GlcNAc-Ins or GlcNAc substrate stock solution
-
Purified apo-MshB enzyme
-
Metal ion solution (e.g., 10 mM ZnSO4)
-
Fluorescamine solution (1 mg/mL in acetone)
-
Borate buffer (0.2 M, pH 9.0)
Procedure:
-
Prepare the active MshB enzyme by incubating the apo-enzyme with a stoichiometric amount of the desired metal ion on ice for 30 minutes.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
Substrate (GlcNAc-Ins or GlcNAc) at the desired concentration
-
-
Initiate the reaction by adding the reconstituted MshB enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an equal volume of borate buffer.
-
Immediately add the fluorescamine solution and vortex.
-
Measure the fluorescence (Excitation: 390 nm, Emission: 475 nm) using a fluorometer.
-
Create a standard curve using known concentrations of GlcN-Ins to quantify the amount of product formed.
MshC: Cysteine:GlcN-Ins Ligase
MshC is an ATP-dependent ligase that catalyzes the formation of an amide bond between the carboxyl group of L-cysteine and the amino group of GlcN-Ins.[13][14] This reaction is essential for the incorporation of the cysteine residue into the this compound molecule.
Quantitative Data for MshC
Quantitative kinetic data for MshC is not as readily available in the literature as for MshA and MshB. However, its activity is known to be ATP-dependent.[15][16][17][18]
Experimental Protocol: MshC Ligase Activity Assay
This protocol is based on the detection of ADP, a product of the ATP-dependent ligation reaction, using a coupled enzyme assay.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl
-
GlcN-Ins stock solution
-
L-cysteine stock solution
-
ATP stock solution (100 mM)
-
Phosphoenolpyruvate (PEP) stock solution (100 mM)
-
NADH stock solution (20 mM)
-
Pyruvate kinase (PK) solution (1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (1000 units/mL)
-
Purified MshC enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL Assay Buffer
-
10 µL PEP (1 mM final concentration)
-
10 µL NADH (0.2 mM final concentration)
-
5 µL PK (5 units/mL final concentration)
-
5 µL LDH (5 units/mL final concentration)
-
GlcN-Ins and L-cysteine at desired concentrations.
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Add a known amount of purified MshC enzyme to start the ligation.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by MshC.
-
Calculate the initial velocity from the linear phase of the reaction.
MshD: this compound Synthase
MshD is an acetyltransferase that catalyzes the final step in this compound biosynthesis. It transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue in Cys-GlcN-Ins to form this compound.[5][19]
Quantitative Data for MshD
Specific kinetic parameters for MshD are not extensively reported. However, its activity is dependent on the substrates Cys-GlcN-Ins and Acetyl-CoA.
Experimental Protocol: MshD Synthase Activity Assay
This protocol measures the production of Coenzyme A (CoA), a product of the acetyltransferase reaction, using Ellman's reagent (DTNB).
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Cys-GlcN-Ins stock solution
-
Acetyl-CoA stock solution
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (10 mM in assay buffer)
-
Purified MshD enzyme
Procedure:
-
Prepare the substrate Cys-GlcN-Ins. This can be isolated from an mshD mutant strain of Mycobacterium smegmatis.[19]
-
In a 96-well plate, set up the reaction mixture:
-
Assay Buffer
-
Cys-GlcN-Ins
-
Acetyl-CoA
-
-
Initiate the reaction by adding purified MshD enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the free thiol groups of the produced CoA by adding DTNB solution.
-
Measure the absorbance at 412 nm. The increase in absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which is proportional to the amount of CoA produced.
-
Use a standard curve of known CoA concentrations to quantify the product.
Conclusion
The enzymes of the this compound biosynthesis pathway represent a rich source of potential targets for the development of novel therapeutics against tuberculosis. This guide provides a foundational understanding of these enzymes, including their kinetic properties and detailed methodologies for their study. The provided protocols can be adapted for high-throughput screening of potential inhibitors, facilitating the discovery of new anti-mycobacterial agents.
References
- 1. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Enzymatic Analysis of MshA from Corynebacterium glutamicum: SUBSTRATE-ASSISTED CATALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and enzymatic analysis of MshA from Corynebacterium glutamicum: substrate-assisted catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Enzymatic Analysis of MshA from Corynebacterium glutamicum (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and characterization of Mycobacterium tuberculosis 1D-myo-inosityl-2-acetamido-2-deoxy-alpha-D-glucopyranoside deacetylase, MshB, a this compound biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examination of Mechanism of N-Acetyl-1-d-myo-inosityl-2-amino-2-deoxy-α-d-glucopyranoside Deacetylase (MshB) Reveals Unexpected Role for Dynamic Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of an ATP-dependent DNA ligase from the thermophilic archaeon Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of an ATP-dependent DNA ligase from the thermophilic archaeon Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical characterization of an ATP-dependent DNA ligase from the hyperthermophilic crenarchaeon Sulfolobus shibatae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATPase activity of Escherichia coli Rep helicase is dramatically dependent on DNA ligation and protein oligomeric states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of the this compound synthase gene (mshD) encoding the acetyltransferase producing this compound in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mycothiol in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycothiol (MSH), a low-molecular-weight thiol found predominantly in Actinobacteria, plays a pivotal role in protecting these organisms from oxidative and electrophilic stress. Functioning as a functional analogue of glutathione (GSH) in other bacteria and eukaryotes, MSH is central to maintaining a reducing intracellular environment and detoxifying a wide array of harmful compounds. This technical guide provides an in-depth exploration of the mechanisms by which this compound confers protection against oxidative stress, detailing its biosynthesis, the key enzymes involved in its metabolism, and its direct and indirect roles in neutralizing reactive oxygen and nitrogen species. We present a comprehensive summary of quantitative data, detailed experimental protocols for the quantification of this compound and associated enzyme activities, and visual representations of the key metabolic and regulatory pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, particularly those focused on targeting pathogens such as Mycobacterium tuberculosis.
Introduction
Actinobacteria, a phylum of Gram-positive bacteria, have evolved unique mechanisms to survive in diverse and often challenging environments. A key adaptation in most actinomycetes is the synthesis of this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside), a specialized low-molecular-weight (LMW) thiol.[1][2] MSH serves as the primary thiol redox buffer in these organisms, fulfilling the roles that glutathione (GSH) typically plays in other life forms.[3] The integrity of the this compound system is crucial for the survival of many pathogenic actinomycetes, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its absence in humans makes the MSH metabolic pathway an attractive target for the development of novel antimicrobial agents.[4]
This guide delves into the core functionalities of this compound in the context of oxidative stress, providing a technical overview of its biochemical properties, the enzymatic machinery that governs its synthesis and regeneration, and its role in detoxification pathways.
Quantitative Data on this compound and Related Enzymes
A quantitative understanding of the this compound system is essential for appreciating its physiological significance. The following tables summarize key data on the redox properties of this compound, its intracellular concentrations, and the kinetic parameters of the principal enzymes involved in its metabolism.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Redox Potential (E°' of MSH/MSSM couple) | -230 mV | [4] |
| Redox Potential (E°' of GSH/GSSG couple) | -240 mV to -264 mV | [5] |
Table 2: Intracellular Concentrations of this compound
| Organism | Condition | MSH Concentration (μmol/g dry weight) | Reference |
| Mycobacterium smegmatis mc²155 | Exponential Phase | 4.5 ± 0.5 | [6] |
| Mycobacterium smegmatis mc²155 | Stationary Phase | 1.5 ± 0.3 | [6] |
| Mycobacterium tuberculosis H37Rv | - | 1-20 | [7] |
| Corynebacterium diphtheriae | - | 0.3 | [7] |
Table 3: Kinetic Parameters of Key this compound-Related Enzymes
| Enzyme | Organism | Substrate(s) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MshA (Glycosyltransferase) | Corynebacterium glutamicum | 1-L-Ins-1-P | 240 ± 10 | 12.5 ± 0.2 | 5.2 x 10⁴ | |
| UDP-GlcNAc | 210 ± 20 | |||||
| MshB (Deacetylase) | Mycobacterium tuberculosis | GlcNAc-Ins | 340 ± 80 | 0.49 ± 0.04 | 1.44 x 10³ | [1] |
| MshC (Ligase) | Mycobacterium smegmatis | ATP | 1800 | 3.15 | 1.75 x 10³ | |
| Cysteine | 100 | 3.15 x 10⁴ | ||||
| GlcN-Ins | 160 | 1.97 x 10⁴ | ||||
| MshD (Synthase) | Mycobacterium tuberculosis | Acetyl-CoA | 40 ± 5 | 8.3 ± 0.6 | 2.1 x 10⁵ | |
| Cys-GlcN-Ins | 82 ± 22 | 1.0 x 10⁵ | ||||
| Mca (S-conjugate amidase) | Mycobacterium tuberculosis | MSmB | 460 ± 60 | 14.5 ± 1.4 | 3.2 x 10⁴ | [1] |
| Mtr (Mycothione Reductase) | Mycobacterium tuberculosis | NADPH | - | 129 ± 2 (reductive half-reaction) | - | |
| NADH | - | 20 ± 1 (reductive half-reaction) | - | |||
| MSSM | - | 190 ± 10 (oxidative half-reaction) | - |
Note: The kinetics of Mtr are complex and do not follow simple Michaelis-Menten kinetics for the overall reaction. The values presented are the maximal rates for the reductive and oxidative half-reactions.
Key Signaling and Metabolic Pathways
The cellular functions of this compound are orchestrated through a series of interconnected biosynthetic, detoxification, and regulatory pathways. The following diagrams, generated using the DOT language, illustrate these critical networks.
This compound Biosynthesis Pathway
This compound-Dependent Oxidative Stress Response
Regulation of this compound Biosynthesis by Sigma Factors
Detailed Experimental Protocols
Accurate quantification of this compound and the activity of its associated enzymes is fundamental to research in this area. This section provides detailed methodologies for key assays.
Quantification of this compound by HPLC
This protocol is adapted from methods utilizing monobromobimane (mBBr) derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Objective: To quantify the intracellular concentration of this compound in bacterial cell lysates.
Principle: The thiol group of MSH reacts with the fluorescent labeling reagent monobromobimane (mBBr) to form a stable, fluorescent adduct (MSmB). This adduct is then separated from other cellular components by RP-HPLC and quantified by fluorescence detection.
Materials:
-
Bacterial cell pellet
-
Extraction buffer: 50% acetonitrile, 20 mM HEPES, pH 8.0
-
Monobromobimane (mBBr) solution: 100 mM in acetonitrile (prepare fresh and protect from light)
-
N-ethylmaleimide (NEM) solution: 100 mM in 50% acetonitrile
-
Quenching solution: 1 M HCl
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 380 nm, Emission: 470 nm)
-
Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 3.5
-
Mobile Phase B: Methanol
Procedure:
-
Cell Lysis and Derivatization:
-
Resuspend a known weight of bacterial cell pellet in 1 mL of ice-cold extraction buffer.
-
Add 20 µL of 100 mM mBBr solution to the cell suspension.
-
Immediately incubate the mixture at 60°C for 15 minutes in the dark.
-
To prepare a negative control, treat a parallel sample with 20 µL of 100 mM NEM solution for 5 minutes at room temperature prior to the addition of mBBr.
-
-
Quenching and Clarification:
-
After incubation, add 100 µL of 1 M HCl to quench the derivatization reaction.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the sample onto the C18 column.
-
Elute the MSmB adduct using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-100% B
-
30-35 min: 100% B
-
35-40 min: 10% B (re-equilibration)
-
-
Monitor the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 470 nm.
-
-
Quantification:
-
Identify the MSmB peak based on its retention time, which should be compared to a purified MSmB standard. The peak should be absent in the NEM-treated control.
-
Generate a standard curve using known concentrations of purified MSH that have been derivatized with mBBr under the same conditions.
-
Calculate the concentration of MSH in the original sample based on the peak area of MSmB and the standard curve.
-
Mycothione Reductase (Mtr) Activity Assay
This protocol measures the activity of Mtr by monitoring the oxidation of NADPH.
Objective: To determine the specific activity of Mycothione Reductase.
Principle: Mtr catalyzes the reduction of mycothione (MSSM) to this compound (MSH) using NADPH as a reducing equivalent. The enzyme activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.
Materials:
-
Purified Mtr enzyme
-
Assay buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.5
-
NADPH solution: 10 mM in assay buffer
-
Mycothione (MSSM) solution: 10 mM in assay buffer
-
UV-Vis spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, prepare a 1 mL reaction mixture containing:
-
850 µL of assay buffer
-
100 µL of 10 mM MSSM solution (final concentration 1 mM)
-
A suitable amount of purified Mtr enzyme (e.g., 1-5 µg)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of 10 mM NADPH solution (final concentration 0.5 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (µmol/min).
-
Specific activity is expressed as µmol of NADPH oxidized per minute per milligram of Mtr.
-
This compound S-conjugate Amidase (Mca) Activity Assay
This protocol utilizes a chromogenic or fluorogenic substrate to measure the activity of Mca.[1]
Objective: To determine the specific activity of this compound S-conjugate Amidase.
Principle: Mca cleaves the amide bond in this compound S-conjugates. The assay uses a synthetic MSH S-conjugate, such as the monobromobimane derivative of MSH (MSmB), which is cleaved by Mca to release GlcN-Ins and the fluorescent N-acetylcysteine-bimane adduct (AcCys-mB). The increase in fluorescence is proportional to Mca activity.
Materials:
-
Purified Mca enzyme
-
Assay buffer: 50 mM HEPES, 50 mM NaCl, 0.1 mM DTT, pH 7.5
-
This compound S-monobromobimane (MSmB) substrate solution: 1 mM in assay buffer
-
Fluorometer (Excitation: 380 nm, Emission: 470 nm)
Procedure:
-
Reaction Setup:
-
In a microplate well or a fluorometer cuvette, prepare a 200 µL reaction mixture containing:
-
180 µL of assay buffer
-
A suitable amount of purified Mca enzyme (e.g., 10-50 ng)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of 1 mM MSmB solution (final concentration 0.1 mM).
-
Immediately begin monitoring the increase in fluorescence at an excitation of 380 nm and an emission of 470 nm for 10-20 minutes.
-
-
Calculation of Activity:
-
Generate a standard curve using known concentrations of N-acetylcysteine-bimane.
-
Calculate the rate of product formation (µmol/min) from the linear portion of the fluorescence curve and the standard curve.
-
Specific activity is expressed as µmol of product formed per minute per milligram of Mca.
-
Conclusion and Future Directions
This compound is an indispensable component of the cellular machinery that enables Actinobacteria to withstand oxidative stress. Its unique structure and dedicated biosynthetic and metabolic pathways provide a robust system for maintaining redox homeostasis and detoxifying a wide range of harmful substances. The enzymes involved in this compound metabolism, being absent in humans, represent promising targets for the development of novel therapeutics against pathogenic actinomycetes like M. tuberculosis.
Future research should focus on further elucidating the intricate regulatory networks that control this compound biosynthesis and metabolism in response to different environmental cues. A deeper understanding of the interplay between the this compound system and other cellular redox systems, such as the thioredoxin system, will provide a more complete picture of oxidative stress management in these organisms. Furthermore, the development of high-throughput screening assays for inhibitors of MSH biosynthetic and metabolic enzymes will be crucial for the discovery of new drug candidates. The data and methodologies presented in this guide provide a solid foundation for advancing these research endeavors.
References
- 1. The Activity and Cofactor Preferences of N-Acetyl-1-d-myo-inosityl-2-amino-2-deoxy-α-d-glucopyranoside Deacetylase (MshB) Change Depending on Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycothione reductase as a potential target in the fight against Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | mycothione is reduced to this compound [reactome.org]
- 4. Mycothione reductase as a potential target in the fight against Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate-induced structural alterations of Mycobacterial mycothione reductase and critical residues involved - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Mycothiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycothiol (MSH) is a crucial low-molecular-weight thiol found predominantly in Actinomycetes, including the pathogenic species Mycobacterium tuberculosis.[1][2] It serves a functionally analogous role to glutathione (GSH) in other bacteria and eukaryotes, playing a vital part in maintaining a reducing intracellular environment, detoxifying harmful compounds, and protecting against oxidative stress.[3][4][5] The absence of the MSH pathway in humans makes its biosynthetic and metabolic enzymes attractive targets for the development of new antimicrobial agents.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and functions of this compound, along with relevant experimental protocols.
Chemical Structure of this compound
This compound is a unique pseudodisaccharide with the systematic name 1-O-[2-[[(2R)-2-(acetylamino)-3-mercapto-1-oxopropyl]amino]-2-deoxy-α-D-glucopyranosyl]-D-myo-inositol.[4][7] Its structure consists of three key components:
-
N-acetylcysteine (AcCys): An acetylated L-cysteine residue.
-
D-glucosamine (GlcN): An amino sugar.
-
D-myo-inositol (Ins): A cyclic sugar alcohol.
The N-acetylcysteine is linked via an amide bond to the amino group of D-glucosamine. This glucosamine is, in turn, connected by an α(1-1) glycosidic bond to the myo-inositol moiety.[4][8] The oxidized disulfide form of this compound is known as mycothione (MSSM).[2]
Physicochemical Properties
The distinct chemical structure of this compound dictates its physicochemical properties, which are fundamental to its biological roles. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 486 Da | [9] |
| Thiol pKa | 8.76 | [9] |
| Standard Thiol Redox Potential (E°') | -230 mV | [9] |
Biosynthesis of this compound
The biosynthesis of this compound is a five-step enzymatic pathway that begins with glucose-6-phosphate.[4][7] The key enzymes involved are MshA, MshA2, MshB, MshC, and MshD.[6][10]
-
Synthesis of 1L-myo-inositol-1-phosphate: Inositol-1-phosphate synthase (Ino1) catalyzes the conversion of glucose-6-phosphate to 1L-myo-inositol-1-phosphate (Ins-P).[4]
-
Formation of GlcNAc-Ins-P: The glycosyltransferase MshA transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Ins-P, forming 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P).[4][6]
-
Dephosphorylation: A phosphatase, designated MshA2, removes the phosphate group from GlcNAc-Ins-P to yield 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcNAc-Ins).[4][11]
-
Deacetylation: The metalloenzyme MshB deacetylates GlcNAc-Ins to produce 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins).[4]
-
Ligation with Cysteine: The ATP-dependent ligase MshC joins L-cysteine to GlcN-Ins.[4][11]
-
Acetylation: Finally, the acetyltransferase MshD transfers an acetyl group from acetyl-CoA to the cysteine residue, forming this compound (MSH).[3][6]
Caption: The enzymatic pathway for the biosynthesis of this compound.
Functions of this compound
This compound is integral to several cellular processes in Actinomycetes, primarily centered around redox homeostasis and detoxification.
Redox Homeostasis
MSH acts as a major thiol buffer, maintaining a highly reducing environment within the cytoplasm.[3][4] The enzyme mycothione reductase (Mtr) is responsible for reducing the oxidized form, mycothione (MSSM), back to two molecules of MSH, thus sustaining the cellular pool of reduced this compound.[3][5]
Detoxification of Xenobiotics and Reactive Species
This compound plays a critical role in protecting the cell from a wide range of harmful substances, including alkylating agents, reactive oxygen and nitrogen species, and certain antibiotics.[3][4][12] The detoxification process involves a this compound-dependent pathway that is analogous to the mercapturic acid pathway in eukaryotes.[12][13]
-
Conjugation: A xenobiotic (X) reacts with MSH, often catalyzed by a this compound S-transferase (MST), to form a this compound S-conjugate (MS-X).
-
Cleavage: The this compound S-conjugate amidase (Mca) cleaves the MS-X conjugate.[3][13]
-
Products: This cleavage yields GlcN-Ins, which is recycled for MSH biosynthesis, and a mercapturic acid (AcCys-X), which is exported from the cell.[6][12][13]
Caption: Detoxification of xenobiotics via the this compound pathway.
Experimental Protocols
Quantification of this compound by HPLC
A common and reliable method for quantifying intracellular this compound levels involves derivatization with a fluorescent probe followed by high-performance liquid chromatography (HPLC) analysis.[14]
Methodology:
-
Cell Lysis and Derivatization:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in 0.5 mL of a warm (60°C) solution of 50% acetonitrile containing 2 mM monobromobimane (mBBr) and 20 mM HEPES buffer (pH 8.0).[14]
-
Incubate the suspension for 15 minutes at 60°C to allow for cell lysis and complete derivatization of thiols.[14]
-
Cool the samples on ice and acidify with a small volume of 5 M HCl or trifluoroacetic acid to stop the reaction.[14]
-
-
Sample Preparation:
-
Centrifuge the samples to pellet cell debris.
-
Dilute the supernatant 1:4 in 10 mM HCl before injection.[14]
-
-
HPLC Analysis:
-
Inject 25 µL of the prepared sample onto a C18 reverse-phase column (e.g., Beckman Ultrasphere, 5 µm, 250 x 4.6 mm).[14][15]
-
Elute the derivatized thiols using a gradient of two buffers:
-
A typical gradient might be: 10% B to 18% B over 15 minutes, then to 27% B over the next 15 minutes, followed by a wash with 100% B and re-equilibration at 10% B.[14]
-
-
Detection and Quantification:
-
Detect the fluorescent this compound-bimane adduct (MSmB) using a fluorescence detector with an excitation wavelength of 375 nm and an emission wavelength of 475 nm.[15]
-
Quantify the MSH concentration by comparing the peak area to a standard curve generated with known concentrations of a pure MSH standard.
-
Caption: Experimental workflow for MSH quantification.
Conclusion
This compound is a fascinating and biologically significant molecule that is indispensable for the survival and pathogenesis of many Actinomycetes. Its unique structure and multifaceted roles in redox balance and detoxification underscore its importance. The enzymes involved in its biosynthesis and metabolism represent validated targets for the development of novel therapeutics against tuberculosis and other mycobacterial infections. A thorough understanding of its chemistry and biology, facilitated by robust experimental methodologies, is crucial for advancing these drug discovery efforts.
References
- 1. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 6. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. BJOC - this compound synthesis by an anomerization reaction through endocyclic cleavage [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
The Regulation of Mycothiol Biosynthesis in Response to Stress: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mycothiol (MSH) is the primary low-molecular-weight thiol in Actinobacteria, including the significant human pathogen Mycobacterium tuberculosis. It serves as a crucial defense mechanism against a variety of cellular stresses, particularly oxidative and electrophilic stress, playing a role analogous to glutathione in other organisms. The biosynthesis of MSH is a multi-enzyme process that is tightly regulated to meet the metabolic needs of the cell, especially during encounters with host defense mechanisms or antibiotic treatments. Understanding the regulatory networks that control MSH levels is critical for developing novel therapeutic strategies that target this essential pathway, potentially weakening the bacterium's defenses and enhancing the efficacy of existing drugs. This document provides an in-depth overview of the MSH biosynthesis pathway, its regulation under stress, quantitative data on pathway components, and detailed experimental protocols for its study.
The this compound Biosynthesis Pathway
This compound (AcCys-GlcN-Ins) is synthesized in a five-step enzymatic pathway starting from glucose-6-phosphate. The core pathway involves four key enzymes encoded by the mshA, mshB, mshC, and mshD genes.[1][2] While the genes are found throughout the genome and are not organized in an operon, their expression is coordinated to maintain cellular homeostasis.[3] The MshA and MshC enzymes are considered essential for MSH production and the viability of M. tuberculosis in vitro.[2][4]
The pathway proceeds as follows:
-
MshA (GlcNAc-Ins synthase): Catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (Ins-1-P).[1]
-
MshA2 (phosphatase): A yet-unidentified phosphatase dephosphorylates the product to yield GlcNAc-Ins.[2]
-
MshB (GlcNAc-Ins deacetylase): Deacetylates GlcNAc-Ins to produce glucosaminyl-inositol (GlcN-Ins).[1] The amidase Mca can partially compensate for MshB activity.[5]
-
MshC (Cys-GlcN-Ins ligase): An ATP-dependent ligase that joins L-cysteine to GlcN-Ins.[1][6]
-
MshD (acetyl-CoA:Cys-GlcN-Ins acetyltransferase): The final step involves the acetylation of the cysteine amino group using acetyl-CoA to produce this compound.[1]
Regulation of this compound Biosynthesis Under Stress
The maintenance of MSH levels is critical for mycobacterial survival under stress. Regulation occurs primarily at the transcriptional level, often mediated by alternative sigma factors that redirect RNA polymerase to specific promoters in response to environmental cues.
Oxidative and Heat Stress Response
In M. tuberculosis, the principal sigma factor for the heat shock and oxidative stress response is SigH .[3] While direct regulation of the msh biosynthetic genes by SigH has not been demonstrated, SigH plays a crucial role by controlling the expression of genes involved in cysteine biosynthesis.[7][8] Cysteine is a rate-limiting precursor for MSH, so upregulating its synthesis is a key indirect mechanism to boost MSH production capacity under oxidative stress.[8] The SigH regulon also includes components of the thioredoxin system, highlighting its central role in maintaining redox homeostasis.[3]
The SigH Regulatory Cascade
Under non-stress conditions, SigH is held in an inactive state by the anti-sigma factor RshA. When the cell experiences disulfide stress (e.g., from oxidants like diamide or H₂O₂), critical cysteine residues in RshA become oxidized, causing a conformational change that releases SigH. The active SigH can then associate with RNA polymerase to initiate the transcription of its regulon, including genes for cysteine synthesis (cys genes) and other stress-response proteins. This cascade ensures that the building blocks for MSH are available when the demand for its protective functions increases.
Data Presentation
Quantitative analysis of MSH pathway components reveals how mycobacteria adapt to stress.
Table 1: this compound Levels in Response to Oxidative Stress
This table summarizes the changes in the levels of reduced this compound (MSH) and its oxidized disulfide form (mycothione, MSSM) upon exposure to oxidative agents.
| Species | Stress Condition | MSH Change | MSSM Change | MSH:MSSM Ratio (Basal) | Reference |
| M. bovis BCG | 1 mM Diamide (1 hr) | ▼ up to 4-fold decrease | ▲ >10-fold increase | ~50:1 | [9] |
| M. bovis BCG | 10 mM H₂O₂ (1 hr) | ▼ 2 to 3-fold decrease | ▲ Significant increase | ~50:1 | [9] |
| M. smegmatis | Diamide / H₂O₂ | No significant change | No significant change | ~200:1 | [9] |
| M. tuberculosis H37Rv (mshD mutant) | None (Log phase) | ~1% of wild-type | - | - | [10] |
Note: The higher basal MSH:MSSM ratio and stability under stress in the saprophytic M. smegmatis suggest a greater intrinsic tolerance to oxidants compared to the pathogenic M. bovis BCG.[9]
Table 2: Kinetic Parameters of MSH Biosynthesis Enzymes
This table presents the known steady-state kinetic parameters for the enzymes of the MSH biosynthesis pathway. This data is crucial for building metabolic models and for the rational design of enzyme inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| MshC | M. smegmatis | ATP | 1800 | 3.15 | [6][10] |
| L-Cysteine | 100 | 3.15 | [6][10] | ||
| GlcN-Ins | 160 | 3.15 | [6][10] | ||
| MshD | M. tuberculosis | Acetyl-CoA | 40 | 8.3 | [1] |
| Cys-GlcN-Ins | 82 | 8.3 | [1] | ||
| MshA | Not determined | - | - | - | - |
| MshB | Not determined | - | - | - | - |
Experimental Protocols
Reproducible and accurate measurement of MSH pathway components is essential for research in this field. The following sections detail standardized protocols for key assays.
Quantification of this compound Levels by HPLC
This protocol is based on the derivatization of thiols with a fluorescent tag followed by separation and quantification using reverse-phase HPLC.
Principle: Free thiols in cell extracts are alkylated with monobromobimane (mBBr), which reacts specifically with the thiol group to form a stable, highly fluorescent thioether derivative (MSmB). To measure oxidized MSH (MSSM), samples are first treated with a blocking agent (N-ethylmaleimide, NEM) to cap free thiols, followed by reduction of disulfides with dithiothreitol (DTT), and then derivatization with mBBr. The fluorescent derivatives are then separated by C18 reverse-phase HPLC and detected by a fluorescence detector.
Methodology:
-
Cell Culture and Lysis:
-
Grow mycobacterial cultures to the desired optical density (e.g., mid-log phase).
-
Expose cultures to the desired stress condition for a specified time.
-
Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).
-
Lyse cell pellets by bead beating in an appropriate buffer (e.g., 50% aqueous acetonitrile with 20 mM HEPES, pH 8.0).
-
-
Derivatization for Total MSH:
-
To the cell lysate, add mBBr to a final concentration of 2 mM.
-
Incubate in the dark at 60°C for 15 minutes.
-
Stop the reaction and precipitate protein by adding an acid (e.g., methanesulfonic acid or HCl to a final concentration of 10 mM).
-
Clarify the sample by centrifugation (14,000 x g for 10 min).
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 analytical column (e.g., 4.6 mm x 250 mm).
-
Elute with a gradient of Buffer A (0.25% acetic acid, pH 3.6) and Buffer B (95% methanol). A typical gradient might be: 10% B to 27% B over 30 min, followed by a wash with 100% B.
-
Monitor the eluate using a fluorescence detector with excitation at 375 nm and emission at 475 nm.
-
Quantify the MSmB peak area by comparing it to a standard curve generated with purified MSH.
-
Quantification of Gene Expression by qRT-PCR
This protocol outlines the measurement of msh gene transcript levels relative to a stable housekeeping gene.
Principle: Quantitative reverse transcription PCR (qRT-PCR) measures the amount of a specific mRNA transcript. Total RNA is first extracted from cells and converted to complementary DNA (cDNA) using reverse transcriptase. The cDNA is then used as a template for real-time PCR with gene-specific primers. A fluorescent dye (like SYBR Green) or a fluorescent probe is used to monitor the amplification of the target gene in real-time. The expression level is quantified by the cycle threshold (Ct) value and normalized to an internal control gene (e.g., sigA).
Methodology:
-
RNA Extraction:
-
Harvest mycobacterial cells from control and stress-exposed cultures.
-
Immediately stabilize RNA using a reagent like RNAprotect Bacteria Reagent.
-
Extract total RNA using a combination of mechanical lysis (bead beating) and a column-based purification kit (e.g., RNeasy Mini Kit).
-
Perform an on-column DNase digestion to remove contaminating genomic DNA. Verify the absence of DNA by performing a no-RT control PCR.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or a mix of random and oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing SYBR Green Master Mix, gene-specific forward and reverse primers (for mshA, mshB, mshC, mshD, and sigA), and diluted cDNA.
-
Perform the qPCR reaction in a real-time thermal cycler. A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 30s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Ct value for each gene in each sample.
-
Calculate the change in expression using the ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(sigA)
-
ΔΔCt = ΔCt(stressed sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
-
Enzyme Kinetic Assays
This section provides a general framework for determining the kinetic parameters of the Msh enzymes, using the MshC ligase as an example.
Principle: The activity of MshC can be measured using a coupled-enzyme spectrophotometric assay.[6] The ATP-dependent ligation of cysteine and GlcN-Ins produces AMP and pyrophosphate (PPi). The production of AMP can be coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The rate of the reaction is determined by monitoring the decrease in NADH absorbance at 340 nm.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM HEPES buffer, pH 7.8
-
10 mM MgCl₂
-
1 mM phosphoenolpyruvate (PEP)
-
300 µM NADH
-
Coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Substrates: Varying concentrations of ATP, L-cysteine, and GlcN-Ins (one substrate is varied while the others are held at saturating concentrations).
-
-
-
Assay Execution:
-
Incubate the reaction mixture for 5 minutes at 25°C to reach thermal equilibrium.
-
Initiate the reaction by adding a known amount of purified MshC enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
-
Conclusion and Future Directions
The regulation of this compound biosynthesis is a critical aspect of the stress response in M. tuberculosis and other Actinobacteria. While the core biosynthetic pathway is well-characterized, the precise transcriptional control mechanisms in mycobacteria remain an active area of investigation. Current evidence points to an indirect regulatory strategy where stress-responsive sigma factors, like SigH, control the supply of precursors such as cysteine rather than directly upregulating the msh genes themselves.[7] This ensures that the building blocks for this vital antioxidant are readily available upon demand.
The essentiality of the MSH pathway for mycobacterial survival and its absence in humans make its enzymes prime targets for novel anti-tubercular drug development.[4][11] Future research should focus on:
-
Identifying the MshA2 phosphatase: The discovery of this missing enzyme will complete our understanding of the pathway.
-
Elucidating direct transcriptional regulators: While SigH is involved, other transcription factors may directly bind to the promoter regions of msh genes under specific stress conditions.
-
Developing potent and specific inhibitors: The detailed kinetic and structural data for enzymes like MshC and MshD provide a strong foundation for the structure-based design of new therapeutic agents that could disarm mycobacterial defenses.[1][6]
References
- 1. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The mshA gene encoding the glycosyltransferase of this compound biosynthesis is essential in Mycobacterium tuberculosis Erdman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Definition of the SigH Regulon of Mycobacterium tuberculosis Reveals Transcriptional Control of Diverse Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent downstream biosynthetic pathways are supported by L-cysteine synthases of Mycobacterium tuberculosis [elifesciences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structures and mechanisms of the this compound biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Cornerstone of Actinobacteria: A Technical Guide to Mycothiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycothiol (MSH), a unique low-molecular-weight thiol found exclusively in Actinobacteria, represents a fascinating example of evolutionary adaptation. Functionally analogous to glutathione in other organisms, MSH plays a central role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against a variety of cellular stresses. Its absence in eukaryotes makes the MSH biosynthetic and metabolic pathways attractive targets for the development of novel antimicrobial agents against significant pathogens, including Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and multifaceted functions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Evolutionary Divergence and Significance of this compound
The phylum Actinobacteria encompasses a diverse group of Gram-positive bacteria renowned for their complex life cycles and production of a vast array of secondary metabolites, including many clinically important antibiotics. A defining biochemical feature of this phylum is the substitution of the near-ubiquitous glutathione (GSH) with this compound (1-D-myo-inosityl 2-(N-acetyl-L-cysteinyl)amido-2-deoxy-α-D-glucopyranoside) as their major protective thiol.[1][2] This evolutionary divergence suggests a strong selective pressure for the adoption of MSH, likely driven by the unique physiological and environmental challenges faced by Actinobacteria.
The core evolutionary advantages conferred by MSH are believed to include:
-
Enhanced Redox Buffering: MSH is crucial for maintaining a highly reducing intracellular environment, which is vital for the function of many enzymes and for protecting against oxidative damage from both endogenous metabolic processes and external sources like host immune responses.[3][4]
-
Efficient Detoxification: The this compound-dependent detoxification system provides a robust defense against a wide range of electrophilic compounds, alkylating agents, and antibiotics.[3][5]
-
Cysteine Storage: MSH serves as a stable intracellular reservoir of cysteine, an amino acid that is prone to auto-oxidation.[3]
The essentiality of MSH for the viability and virulence of pathogenic Actinobacteria, such as Mycobacterium tuberculosis, underscores its importance and positions the MSH metabolic pathway as a prime target for therapeutic intervention.[6][7]
This compound Biosynthesis: A Four-Step Enzymatic Cascade
The biosynthesis of this compound is a conserved pathway in Actinobacteria, involving a series of four key enzymatic reactions. The genes encoding these enzymes (mshA, mshB, mshC, and mshD) have been identified and characterized in several species.[8][9]
Diagram of the this compound Biosynthesis Pathway
Caption: The enzymatic pathway of this compound biosynthesis.
Quantitative Data on this compound and its Biosynthetic Enzymes
Table 1: this compound (MSH) Concentration in Various Actinobacteria
| Actinobacterial Species | MSH Concentration (μmol/g dry weight) | Reference |
| Mycobacterium smegmatis | 8.1 ± 1.5 | [4] |
| Mycobacterium tuberculosis H37Rv | 13.7 nmol/10⁹ cells | [10] |
| Corynebacterium glutamicum | 0.01 - 9.69 | [5] |
| Various Actinobacteria genera | 0.01 - 9.69 | [5] |
Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s⁻¹) | Reference |
| MshA | Corynebacterium glutamicum | 1L-myo-inositol-1-phosphate | 0.24 ± 0.01 | 12.5 ± 0.2 | [11] |
| UDP-GlcNAc | 0.21 ± 0.02 | [11] | |||
| MshC | Mycobacterium smegmatis | ATP | 1.8 | 3.15 | [3] |
| Cysteine | 0.1 | [3] | |||
| GlcN-Ins | 0.16 | [3] | |||
| MshD | Mycobacterium tuberculosis | Acetyl-CoA | - | - | [12] |
| Cys-GlcN-Ins | - | - | [12] | ||
| This compound S-transferase (MST) | Mycobacterium tuberculosis | MSH (with Zn²⁺) | 0.0098 ± 0.001 | - | [2] |
Note: Comprehensive kinetic data for MshB and MshD are not as readily available in the literature.
Key Functions of this compound
Redox Homeostasis
This compound, in conjunction with this compound disulfide reductase (Mtr), forms the primary redox buffer in Actinobacteria.[13] Mtr catalyzes the NADPH-dependent reduction of this compound disulfide (MSSM) back to MSH, thus maintaining a high intracellular MSH/MSSM ratio and a reducing environment.[13]
Diagram of the this compound Redox Cycle
References
- 1. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 2. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of this compound in Actinobacteria by a novel enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is Essential for Growth of Mycobacterium tuberculosis Erdman - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A this compound Synthase Mutant of Mycobacterium smegmatis Produces Novel Thiols and Has an Altered Thiol Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Mycothiol (MSH) in Bacterial Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycothiol (MSH) is a unique low-molecular-weight (LMW) thiol found in high concentrations within most Actinobacteria, including the pathogen Mycobacterium tuberculosis.[1][2] It is functionally analogous to glutathione (GSH) in other organisms, playing a central role in maintaining a highly reducing intracellular environment, protecting against oxidative stress, and detoxifying harmful substances such as alkylating agents, reactive oxygen species, and antibiotics.[1][3][4] MSH consists of an N-acetylcysteine (AcCys) moiety linked to a pseudosugar composed of glucosamine (GlcN) and myo-inositol (Ins).[1]
Given its critical role in the survival and pathogenesis of bacteria like M. tuberculosis, the enzymes involved in MSH biosynthesis and metabolism are attractive targets for novel drug development.[1] Accurate quantification of intracellular MSH levels is therefore essential for studying bacterial physiology, understanding drug mechanisms, and screening for potent enzyme inhibitors. This application note provides detailed protocols for the quantification of MSH in bacterial lysates using the gold-standard High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Biochemical Pathways Involving this compound
Understanding the synthesis and function of MSH is key to interpreting quantitative data. The diagrams below illustrate the primary biosynthetic and metabolic pathways.
Caption: The this compound biosynthesis pathway involves five key enzymatic steps.[1]
Caption: MSH redox cycling and detoxification pathways in Actinobacteria.[3][4]
Experimental Protocols
The following sections detail the necessary steps from sample collection to final quantification. The most common and robust method, HPLC with fluorescence detection, is described in detail, followed by an alternative LC-MS protocol.
Caption: General experimental workflow for this compound quantification.
Protocol 1: Quantification by HPLC with Fluorescence Detection
This method relies on the derivatization of the MSH thiol group with monobromobimane (mBBr) to form a stable and highly fluorescent product (MSmB), which is then separated and quantified by reverse-phase HPLC.
A. Materials and Reagents
-
Bacterial strain: e.g., Mycobacterium smegmatis, Corynebacterium glutamicum
-
Growth medium: e.g., Middlebrook 7H9
-
Lysis/Derivatization Buffer: 20 mM HEPES, 50% aqueous acetonitrile, pH 8.0
-
Derivatizing Agent: 100 mM monobromobimane (mBBr) in acetonitrile (store in the dark at -20°C)
-
Quenching Solution: 1 M Methanesulfonic acid or 1 M HCl
-
Thiol Blocking Agent (for negative control): N-ethylmaleimide (NEM)
-
HPLC Mobile Phase A: 0.25% acetic acid in water, pH 3.6
-
HPLC Mobile Phase B: 95% Methanol
-
MSH Standard: Purified this compound (commercially available or prepared in-house)
B. Experimental Procedure
-
Cell Culture and Harvesting:
-
Grow bacterial cultures to the desired optical density (e.g., mid-log phase).
-
Harvest a defined volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with an appropriate ice-cold buffer (e.g., PBS) and store the pellet at -80°C until use. Determine the cell dry weight if concentration is to be normalized.
-
-
Cell Lysis and Derivatization: [3]
-
Resuspend the cell pellet in 0.5 mL of Lysis/Derivatization Buffer.
-
Add mBBr to a final concentration of 2 mM. Note: The reaction should be performed in dim light as mBBr is light-sensitive.
-
For a negative control, prepare a parallel sample by first resuspending the pellet in buffer containing 5 mM NEM, incubating for 15 min, then proceeding with mBBr addition.[3]
-
Incubate the suspension at 60°C for 15 minutes in the dark to facilitate both lysis and derivatization.
-
Cool the samples on ice and clarify the lysate by centrifugation (e.g., 14,000 x g for 5 minutes) to remove cell debris.
-
-
Sample Quenching and Preparation:
-
Transfer the supernatant to a new tube.
-
Quench the reaction by adding the quenching solution to a final concentration of ~20-40 mM (e.g., add 20 µL of 1M HCl to the ~0.5 mL sample).
-
Dilute the sample four-fold with 10 mM HCl or Mobile Phase A before injection to ensure compatibility with the HPLC system.[3]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).
-
Detection: Fluorescence detector set to Excitation: 375 nm and Emission: 475 nm .[3]
-
Flow Rate: 1 mL/min.
-
Gradient Elution: [3]
-
0-15 min: 10% to 18% B
-
15-30 min: 18% to 27% B
-
30-33 min: 27% to 100% B
-
Follow with a re-equilibration step at 10% B.
-
-
Inject 20-50 µL of the prepared sample. The MSmB adduct will elute as a distinct peak.
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of MSH standard in the same manner as the samples.
-
Plot the peak area of the MSmB standard against its concentration to generate a linear regression.
-
Calculate the MSH concentration in the bacterial lysate by interpolating its peak area from the standard curve.
-
Normalize the concentration to cell mass (e.g., µmol/g dry weight).
-
Protocol 2: Quantification by LC-MS
This method provides high specificity by identifying MSH based on its precise mass-to-charge ratio (m/z). It can be used for relative quantification without derivatization or absolute quantification when coupled with standards.
A. Sample Preparation (Underivatized): [3]
-
Harvest and wash cells as described in Protocol 1.
-
Extract metabolites by resuspending the cell pellet in a methanol-based solvent to precipitate proteins and extract small molecules.
-
Centrifuge to pellet debris and transfer the supernatant to a new tube.
-
Dry the extract (e.g., using a vacuum concentrator) and resuspend in a solvent compatible with LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Include an internal standard (e.g., N,N-diacetylchitobiose) for relative quantification if desired.[3]
B. LC-MS Analysis:
-
LC System: Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometer: Use an electrospray ionization (ESI) source operating in positive ion mode .
-
Detection: Use Selected Ion Monitoring (SIM) to monitor for the protonated MSH molecule [M+H]⁺ at m/z 487.1 .[3]
-
Quantification: For relative quantification, compare the peak intensity of MSH across different samples, normalized to the internal standard. For absolute quantification, create a standard curve using a purified MSH standard.
Data Presentation: this compound Levels in Actinobacteria
MSH is present at millimolar concentrations in many Actinobacteria, though levels can vary depending on the species and growth conditions.[1][3] The table below summarizes reported intracellular MSH concentrations from the literature.
| Bacterial Species | Strain | MSH Concentration (µmol/g dry weight) | Notes | Reference(s) |
| Mycobacterium smegmatis | mc²155 | ~10 - 15 | Levels vary with growth phase. | [5],[1],[6] |
| Mycobacterium bovis | BCG | ~7.8 | - | [1] |
| Corynebacterium glutamicum | WT | 0.4 - 0.7 | Overexpression of mshA can double MSH levels. | [7],[8] |
| Streptomyces coelicolor | M145 | ~9.7 | - | [1] |
| Nocardia asteroides | ATCC 19247 | ~1.2 | - | [1] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low MSmB peak | Incomplete cell lysis. | Increase sonication time/power or combine with enzymatic lysis. |
| MSH oxidized to MSSM. | Add a reducing agent (e.g., 1 mM DTT) before derivatization to measure total MSH. | |
| mBBr reagent degraded. | Use fresh mBBr solution; always store protected from light at -20°C. | |
| Broad or tailing peaks in HPLC | Column contamination. | Wash column with a strong solvent (e.g., 100% acetonitrile or isopropanol). |
| Inappropriate mobile phase pH. | Ensure the pH of mobile phase A is correctly adjusted. | |
| High background fluorescence | Excess mBBr or hydrolysis products. | Ensure the quenching step is effective. Adjust HPLC gradient to better separate MSmB from reagent peaks. |
| Poor reproducibility | Inconsistent sample handling. | Keep samples on ice whenever possible. Standardize lysis and derivatization times precisely. |
| Inaccurate cell density measurement. | Ensure accurate and consistent normalization to cell mass or protein content. |
References
- 1. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 5. A this compound Synthase Mutant of Mycobacterium smegmatis Produces Novel Thiols and Has an Altered Thiol Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification and quantification of this compound in Actinobacteria by a novel enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Corynebacterium glutamicum robustness by over-expressing a gene, mshA, for this compound glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mycothiol in Bacterial Cells using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycothiol (MSH) is the primary low-molecular-weight thiol in most Actinobacteria, including the human pathogen Mycobacterium tuberculosis. It plays a crucial role in maintaining redox homeostasis, detoxifying harmful compounds, and protecting the cell from oxidative stress.[1][2][3] Accurate quantification of MSH is essential for studying its biosynthesis, function, and for evaluating the efficacy of drugs that target its metabolic pathways. This application note provides a detailed protocol for the analysis of this compound in bacterial cell extracts by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection after derivatization with monobromobimane (mBBr).
Experimental Principles
The protocol involves the extraction of thiols from bacterial cells, followed by the alkylation of the thiol group of MSH with the fluorescent labeling agent monobromobimane (mBBr). This reaction forms a stable, fluorescent this compound-bimane adduct (MSmB) that can be separated and quantified by RP-HPLC with a fluorescence detector.[1][4]
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Chloroform (HPLC grade)
-
Acids: Acetic acid (glacial), Hydrochloric acid (HCl)
-
Buffers: HEPES
-
Derivatization Reagent: Monobromobimane (mBBr)
-
Standards: Purified this compound (if available for absolute quantification)
-
Reagents for control samples: N-ethylmaleimide (NEM)[1]
-
HPLC Column: C18 reverse-phase column (e.g., Ultrasphere ODS, 4.6 mm x 250 mm)[1]
-
Bacterial cell pellets
Experimental Protocols
Sample Preparation and Extraction
-
Harvest bacterial cells by centrifugation and wash the cell pellet.
-
Resuspend the cell pellets in a solution of 50% aqueous acetonitrile.[1]
-
To prevent auto-oxidation and block free thiols in control samples, a parallel extraction can be performed with the addition of 5 mM N-ethylmaleimide (NEM).[1]
Derivatization of this compound with Monobromobimane (mBBr)
-
To the cell suspension, add 20 mM HEPES (pH 8.0) and 2 mM monobromobimane (mBBr).[1]
-
Incubate the mixture in the dark at 60°C for 15 minutes.[1]
-
After incubation, remove cell debris by centrifugation.[1]
-
Dilute the supernatant four-fold with 10 mM HCl to stabilize the derivatized sample.[1]
-
The resulting solution contains the this compound-bimane adduct (MSmB) and is ready for HPLC analysis.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is required.
-
Column: A C18 reverse-phase analytical column (e.g., Ultrasphere ODS, 4.6 mm ID × 250 mm) is recommended.[1]
-
Mobile Phase:
-
Flow Rate: 1 mL/min[1]
-
Detection:
-
Gradient Elution: A typical gradient is as follows:
-
Initial: 10% Buffer B
-
15 min: 18% Buffer B
-
30 min: 27% Buffer B
-
33 min: 100% Buffer B
-
Followed by re-equilibration at 10% Buffer B[1]
-
-
Injection Volume: 20 µL (can be optimized)
-
Data Analysis: The MSmB peak is identified by its retention time, which should be consistent with that of a derivatized MSH standard, if available. Quantification is achieved by integrating the peak area. For relative quantification, the peak areas of samples (e.g., wild-type vs. mutant strains) can be compared.
Data Presentation
The following table summarizes typical parameters for the HPLC analysis of the this compound-bimane adduct (MSmB).
| Parameter | Value | Reference |
| HPLC Column | C18 Reverse-Phase (Ultrasphere ODS, 4.6 x 250 mm) | [1] |
| Mobile Phase A | 0.25% Acetic Acid, pH 3.6 | [1] |
| Mobile Phase B | 95% Methanol | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Fluorescence Detection | Excitation: 375 nm, Emission: 475 nm | [1] |
| Retention Time of MSmB | Approximately 27 min (can vary with system) | [4] |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis by HPLC.
Alternative Methods
While HPLC with fluorescence detection is a robust method, mass spectrometry (MS) offers a high-sensitivity alternative that can provide inherent and rapid confirmation of MSH identity without the need for derivatization.[1][2] LC-MS methods can directly measure the mass-to-charge ratio of this compound, providing a high degree of specificity.[1][5]
Conclusion
This protocol provides a reliable and reproducible method for the quantification of this compound in bacterial samples. The derivatization with monobromobimane allows for sensitive fluorescence detection, making this a widely accessible technique for researchers studying the role of this compound in bacterial physiology and for those in the field of drug development targeting this compound-dependent pathways.
References
- 1. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Detection of Mycothiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycothiol (MSH) is the primary low-molecular-weight thiol in most actinomycetes, including the human pathogen Mycobacterium tuberculosis. It serves a crucial role in maintaining cellular redox homeostasis, detoxifying xenobiotics and reactive oxygen species, and protecting against various cellular stresses.[1][2][3] Unlike the glutathione/glutathione reductase system found in many other organisms, the this compound biosynthesis and redox cycling pathways present unique targets for the development of novel therapeutics against tuberculosis and other actinomycete-related diseases.
Accurate and sensitive detection and quantification of this compound are essential for studying its biological functions and for screening potential inhibitors of its biosynthetic enzymes. Mass spectrometry (MS), often coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for this purpose, offering high specificity and sensitivity. These application notes provide detailed protocols for the detection and quantification of this compound using two distinct mass spectrometry-based methods: a derivatization-based LC-MS method and a rapid, direct-infusion electrospray ionization-mass spectrometry (ESI-MS) method.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a five-step enzymatic pathway, starting from glucose-6-phosphate.[4] The pathway involves the sequential action of four key enzymes: MshA, MshB, MshC, and MshD.[3] Understanding this pathway is critical for the development of inhibitors that could serve as novel anti-mycobacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthesis and functions of this compound, the unique protective thiol of Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Genetic Knockout of Mycothiol Biosynthesis Genes in Mycobacterium
References
- 1. Association of this compound with protection of Mycobacterium tuberculosis from toxic oxidants and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 4. A this compound Synthase Mutant of Mycobacterium tuberculosis Has an Altered Thiol-Disulfide Content and Limited Tolerance to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mshA gene encoding the glycosyltransferase of this compound biosynthesis is essential in Mycobacterium tuberculosis Erdman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis is essential for ethionamide susceptibility in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. repository.yu.edu [repository.yu.edu]
- 11. Construction of Targeted Mycobacterial Mutants by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 12. Construction of targeted mycobacterial mutants by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Expression and Purification of Recombinant Mycothiol Biosynthesis Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of the key enzymes involved in the mycothiol (MSH) biosynthesis pathway: MshA, MshB, MshC, and MshD. This compound is the primary low-molecular-weight thiol in most actinomycetes, including Mycobacterium tuberculosis, playing a crucial role in maintaining intracellular redox balance and protecting against oxidative stress and toxins.[1] The enzymes in its biosynthetic pathway are attractive targets for the development of novel anti-tubercular agents.
Introduction to the this compound Biosynthesis Pathway
The biosynthesis of this compound is a five-step process involving four key enzymes.[1] The pathway starts with the glycosyltransferase MshA, which transfers N-acetylglucosamine (GlcNAc) to 1-L-myo-inositol-1-phosphate. Following dephosphorylation by an as-yet-unidentified phosphatase, the resulting GlcNAc-Ins is deacetylated by MshB.[1] Subsequently, the this compound ligase MshC catalyzes the ATP-dependent ligation of L-cysteine to the amino group of GlcN-Ins.[1] The final step is the acetylation of the cysteine residue by the acetyltransferase MshD to produce this compound.[1]
Enzyme Expression and Purification Overview
The successful recombinant production of active this compound biosynthesis enzymes is critical for structural biology, inhibitor screening, and drug development efforts. While expression in Escherichia coli is a common strategy, challenges such as protein insolubility or lack of activity can arise, particularly for enzymes from M. tuberculosis. In such cases, expression in a more closely related host like Mycobacterium smegmatis can be advantageous. Purification strategies typically involve affinity chromatography followed by size-exclusion chromatography to achieve high purity.
Quantitative Data Summary
The following tables summarize typical purification yields and kinetic parameters for the recombinant this compound biosynthesis enzymes. Note that values can vary depending on the specific expression system, purification protocol, and assay conditions.
Table 1: Summary of Recombinant Enzyme Purification
| Enzyme | Source Organism | Expression Host | Purification Steps | Typical Yield (mg/L of culture) | Purity |
| MshA | Corynebacterium glutamicum | E. coli | Ni-NTA Affinity, Size-Exclusion | ~10-20 | >95% |
| MshB | Mycobacterium tuberculosis | E. coli | Zn²⁺-Chelating Affinity, Size-Exclusion | ~5-10 | >95% |
| MshC | Mycobacterium smegmatis | E. coli Rosetta(DE3)2 | His-Trap Affinity, Gel Filtration | ~50 | >95% |
| MshD | Mycobacterium tuberculosis | E. coli | Ni-NTA Affinity, Size-Exclusion | ~15-25 | >95% |
Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| MshA | UDP-GlcNAc, 1-L-myo-inositol-1-phosphate | N/A | N/A | Data not readily available |
| MshB | GlcNAc-Ins | 340 | 0.49 | [2] |
| MshC | ATP, L-cysteine, GlcN-Ins | N/A | N/A | Data not readily available |
| MshD | Acetyl-CoA, Cys-GlcN-Ins | 40 ± 5, 82 ± 22 | N/A | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant MshA from E. coli
This protocol describes the expression of N-terminally His-tagged MshA from Corynebacterium glutamicum in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
-
The mshA gene is PCR amplified from C. glutamicum genomic DNA.
-
The PCR product is cloned into an E. coli expression vector with an N-terminal His6-tag (e.g., pET-28a(+)).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of Terrific Broth medium.
-
The culture is grown at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.
-
The culture is further incubated at 18°C for 16-20 hours with shaking.
-
Cells are harvested by centrifugation at 5,000 x g for 20 minutes at 4°C.
3. Cell Lysis:
-
The cell pellet is resuspended in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
The cell suspension is incubated on ice for 30 minutes.
-
Cells are disrupted by sonication on ice.
-
The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
The column is washed with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The protein is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
5. Size-Exclusion Chromatography:
-
The eluted fractions containing MshA are pooled and concentrated.
-
The concentrated protein is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions containing pure MshA are collected, concentrated, and stored at -80°C.
Protocol 2: Expression and Purification of Recombinant MshB from E. coli
This protocol details the expression and purification of M. tuberculosis MshB, a metalloenzyme requiring zinc for activity.
1. Gene Cloning and Expression:
-
The mshB gene from M. tuberculosis is cloned into a suitable expression vector.
-
The construct is transformed into an E. coli expression host.
-
Protein expression is induced with IPTG, and cells are cultured overnight at a reduced temperature (e.g., 22°C).[4]
2. Cell Lysis and Preparation:
-
Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl) containing protease inhibitors.[4]
-
Cell disruption is achieved through sonication.
-
The lysate is clarified by centrifugation.
3. Affinity Chromatography:
-
As MshB is a zinc-containing enzyme, purification is performed using a metal-chelating resin charged with Zn²⁺.[1]
-
The clarified lysate is applied to the Zn²⁺-charged column.
-
The column is washed with a low-concentration imidazole buffer.
-
MshB is eluted using a higher concentration of imidazole.
4. Further Purification:
-
If necessary, further purification can be achieved through ion-exchange or size-exclusion chromatography.
Protocol 3: Expression and Purification of Recombinant MshC from E. coli
This protocol is for the expression and purification of the more readily expressed M. smegmatis MshC in E. coli.
1. Cloning and Expression:
-
The mshC gene from M. smegmatis is cloned into the pET28a(+) vector.
-
The plasmid is transformed into E. coli Rosetta(DE3)2 cells.
-
Expression is induced with IPTG, and cultures are grown to yield a high quantity of soluble MshC.[5]
2. Purification:
-
A two-step purification process is employed, starting with His-Trap affinity chromatography.[5]
-
This is followed by gel filtration chromatography to achieve a purity of over 95%.[5]
-
This method can yield approximately 50 mg of purified enzyme per liter of culture.[5]
Protocol 4: Expression and Purification of Recombinant MshD from E. coli
This protocol outlines a general procedure for the expression and purification of His-tagged MshD from M. tuberculosis.
1. Expression:
-
The mshD gene is cloned into an expression vector with an N-terminal His-tag.
-
The vector is transformed into an E. coli expression strain like BL21(DE3).
-
Expression is induced with IPTG at a reduced temperature (e.g., 18°C) to enhance protein solubility.
2. Purification:
-
Cell lysis is performed as described in Protocol 1.
-
The clarified lysate is subjected to Ni-NTA affinity chromatography.
-
The column is washed and the protein is eluted with an imidazole gradient.
-
For higher purity, a subsequent size-exclusion chromatography step is recommended.
Activity Assays
MshA Activity Assay: The glycosyltransferase activity of MshA can be monitored using a coupled-enzyme assay that detects the release of UDP.[6] The formation of UDP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be followed by the decrease in absorbance at 340 nm.[6]
MshB Deacetylase Activity Assay: MshB activity can be measured using a fluorescamine-based assay.[7] The deacetylation of a substrate like N-acetyl-glucosamine (GlcNAc) exposes a primary amine, which reacts with fluorescamine to produce a fluorescent product.[7]
MshC Ligase Activity Assay: The activity of MshC is determined by a coupled spectrophotometric assay that measures the formation of AMP.[8] The production of AMP is linked to the consumption of NADH through the sequential reactions of myokinase, pyruvate kinase, and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.[8]
MshD Acetyltransferase Activity Assay: A common method to assay MshD activity involves monitoring the transfer of the acetyl group from acetyl-CoA to the substrate Cys-GlcN-Ins. This can be followed by HPLC or by using a colorimetric assay that detects the free Coenzyme A released during the reaction.
Visualizations
References
- 1. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Steady-State and Pre-Steady-State Kinetic Analysis of Mycobacterium smegmatis Cysteine Ligase (MshC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of Mechanism of N-Acetyl-1-d-myo-inosityl-2-amino-2-deoxy-α-d-glucopyranoside Deacetylase (MshB) Reveals Unexpected Role for Dynamic Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards the Catalytic Mechanism of a Cysteine Ligase (MshC) from Mycobacterium smegmatis: An Enzyme Involved in the Biosynthetic Pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the "Fungal Thiol": Application Notes and Protocols for In Vivo Mycothiol Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycothiol (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most Actinobacteria, including the notorious pathogen Mycobacterium tuberculosis.[1] Functionally analogous to glutathione (GSH) in other organisms, MSH plays a pivotal role in maintaining cellular redox homeostasis, detoxifying harmful substances, and protecting against oxidative stress.[1] The absence of MSH in higher eukaryotes and its critical role in bacterial survival make the MSH biosynthetic and metabolic pathways attractive targets for the development of novel antibacterial agents.
Fluorescent probes have emerged as powerful tools for the real-time, non-invasive imaging of biological molecules in living systems.[2][3] The development of probes capable of selectively detecting and quantifying this compound in vivo offers an unprecedented opportunity to study its dynamics during bacterial growth, infection, and in response to drug treatment. This document provides detailed application notes and protocols for the use of fluorescent probes in this compound imaging, catering to researchers in microbiology, infectious diseases, and drug discovery.
Principle of this compound Detection with Fluorescent Probes
The detection of this compound using fluorescent probes generally relies on one of two strategies:
-
Genetically Encoded Biosensors: These are proteins, often fluorescent proteins, that are engineered to be sensitive to the this compound redox state. They are expressed within the bacteria, providing a real-time readout of the intracellular environment.
-
Small-Molecule Probes: These are synthetic molecules that can permeate the bacterial cell wall and react with this compound, leading to a change in their fluorescent properties (e.g., "turn-on" fluorescence or a spectral shift). While numerous probes exist for general biothiols like GSH and cysteine, probes specifically designed for this compound are still an emerging area of research.[4][5][6]
Available Probes for this compound Imaging
Currently, the most well-characterized probe for in vivo this compound imaging is a genetically encoded biosensor.
Mrx1-roGFP2: A Genetically Encoded this compound Biosensor
Mrx1-roGFP2 is a ratiometric fluorescent biosensor specifically engineered to measure the this compound redox potential (EMSH) within mycobacteria. It consists of a redox-sensitive green fluorescent protein (roGFP2) fused to mycoredoxin-1 (Mrx1), an enzyme that specifically equilibrates with the MSH/MSSM (this compound disulfide) pool.
Quantitative Data for Mrx1-roGFP2:
| Property | Value | Reference |
| Excitation Wavelengths | ~405 nm and ~488 nm | |
| Emission Wavelength | ~510 nm | |
| Dynamic Range | Sensitive to changes in the MSH/MSSM ratio | |
| Specificity | High for this compound over other thiols |
Experimental Protocols
Protocol 1: In Vivo this compound Imaging in Mycobacteria Using the Mrx1-roGFP2 Biosensor
This protocol outlines the steps for expressing the Mrx1-roGFP2 biosensor in mycobacteria and performing live-cell imaging to monitor the this compound redox state.
1. Transformation of Mycobacteria with the Mrx1-roGFP2 Plasmid:
-
Prepare competent mycobacterial cells (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis) using standard protocols (e.g., electroporation).
-
Transform the competent cells with a plasmid encoding the Mrx1-roGFP2 biosensor under the control of a suitable promoter (e.g., a tetracycline-inducible promoter).
-
Select for transformants on appropriate antibiotic-containing agar plates.
-
Confirm the expression of the biosensor by Western blotting or by observing the basal fluorescence of the culture.
2. Culture Preparation for Imaging:
-
Inoculate a liquid culture of the Mrx1-roGFP2-expressing mycobacteria in a suitable medium (e.g., Middlebrook 7H9 supplemented with ADC and the appropriate antibiotic).
-
If using an inducible promoter, add the inducer (e.g., anhydrotetracycline) to the culture to induce biosensor expression.
-
Grow the culture to the mid-logarithmic phase.
3. Live-Cell Imaging using a Modified Agar Pad Method: [7]
-
Prepare a 1.5% agarose solution in sterile water or culture medium.
-
While the agarose is still molten, place a small drop onto a clean microscope slide and quickly press another slide on top to create a thin, flat agarose pad.
-
Once solidified, carefully remove the top slide.
-
Take a small aliquot (1-2 µL) of the mid-log phase bacterial culture and spot it onto a clean glass coverslip.
-
Allow the spot to air-dry slightly.
-
Carefully invert the coverslip with the bacterial spot onto the prepared agarose pad.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent drying.
4. Fluorescence Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with filters for roGFP2 imaging (excitation at ~405 nm and ~488 nm, emission at ~510 nm).
-
Acquire images at both excitation wavelengths sequentially.
-
Set the exposure times to avoid saturation and minimize phototoxicity.
-
For time-lapse imaging, acquire images at regular intervals.
5. Image Analysis and Quantification:
-
For each time point, measure the mean fluorescence intensity of the bacteria in both the 405 nm and 488 nm channels.
-
Calculate the ratiometric image by dividing the 405 nm image by the 488 nm image on a pixel-by-pixel basis.
-
The resulting ratio is a measure of the this compound redox potential. An increase in the 405/488 ratio indicates a more oxidized MSH pool.
-
Calibrate the biosensor by treating the cells with known oxidizing (e.g., diamide) and reducing (e.g., dithiothreitol) agents to determine the fully oxidized and fully reduced ratios.
Protocol 2: General Protocol for Screening Small-Molecule Thiol Probes for this compound Detection
This protocol provides a framework for testing existing general biothiol probes for their ability to detect this compound in live mycobacteria.
1. Probe Selection and Preparation:
-
Select commercially available thiol-reactive fluorescent probes. Probes with long-wavelength excitation and emission are generally preferred to minimize autofluorescence.[8][9][10]
-
Prepare a stock solution of the probe (typically 1-10 mM) in anhydrous DMSO.
2. Bacterial Culture and Staining:
-
Grow mycobacteria to the mid-logarithmic phase as described in Protocol 1.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Resuspend the cells in the same buffer to a desired optical density (e.g., OD600 of 0.5).
-
Add the fluorescent probe to the bacterial suspension at a final concentration to be optimized (typically in the range of 1-10 µM).
-
Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light.
3. Imaging:
-
Prepare the stained cells for imaging using the agar pad method described in Protocol 1.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen probe.
4. Specificity Controls:
-
To assess the specificity of the probe for thiols, pre-treat the cells with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the fluorescent probe. A significant reduction in fluorescence intensity in NEM-treated cells would suggest thiol-specific labeling.
-
Compare the fluorescence intensity in wild-type mycobacteria with that in a mutant strain deficient in this compound biosynthesis (e.g., an mshA deletion mutant). A significantly lower signal in the mutant would indicate specificity for this compound.
5. Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software.
-
Compare the fluorescence intensity between different conditions (e.g., with and without NEM, wild-type vs. mutant).
Signaling Pathway: this compound Biosynthesis
Understanding the this compound biosynthesis pathway is crucial for interpreting imaging data and for identifying potential drug targets. The pathway involves a series of enzymatic steps to synthesize MSH from glucose-6-phosphate.
Challenges and Future Directions
The development of fluorescent probes for this compound imaging is a rapidly evolving field. Key challenges include:
-
Specificity: Designing small-molecule probes that can distinguish this compound from other cellular thiols, particularly in the context of host-pathogen interactions where both MSH and GSH may be present.
-
Cell Permeability: The complex and lipid-rich cell wall of mycobacteria presents a significant barrier to the entry of small-molecule probes.[11][12]
-
In Vivo Applications: Translating these imaging techniques to animal models of infection to study this compound dynamics in a more physiologically relevant context.
Future research will likely focus on the rational design of novel small-molecule probes with improved specificity and cell permeability, as well as the application of advanced imaging techniques, such as two-photon microscopy, for deep-tissue imaging of mycobacterial infections.
Conclusion
Fluorescent probes, particularly the genetically encoded biosensor Mrx1-roGFP2, provide powerful tools for the in vivo imaging of this compound. These technologies are poised to significantly advance our understanding of the role of this compound in the physiology and pathogenesis of Actinobacteria. The protocols and information provided herein serve as a guide for researchers to embark on the fluorescent visualization of this crucial "fungal thiol," with the ultimate goal of developing new strategies to combat mycobacterial infections.
References
- 1. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chronological evolution of small organic molecular fluorescent probes for thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A modified agar pad method for mycobacterial live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Small Molecules as Fluorescent Probes of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assaying Mycothiol-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycothiol (MSH), a conjugate of N-acetylcysteine, glucosamine, and inositol, is the primary low-molecular-weight thiol in Actinobacteria, including the significant pathogen Mycobacterium tuberculosis.[1][2] It serves crucial roles analogous to glutathione in other organisms, including detoxification of xenobiotics and protection against oxidative and antibiotic-induced stress.[1][3] The enzymes that synthesize and utilize this compound are absent in humans, making them attractive targets for the development of novel antimicrobial agents.[3] These application notes provide detailed protocols for assaying the activity of key this compound-dependent enzymes, offering valuable tools for inhibitor screening and mechanistic studies in drug discovery programs.
I. This compound S-conjugate Amidase (Mca)
Function: Mca is a crucial enzyme in the this compound-dependent detoxification pathway. It hydrolyzes this compound S-conjugates (MSRs), which are formed when this compound reacts with electrophilic toxins and antibiotics. This process releases the toxin as a mercapturic acid derivative for excretion and recycles the glucosaminylinositol (GlcN-Ins) moiety for MSH resynthesis.[4][5]
Experimental Protocol: Mca Activity Assay
This protocol describes a continuous spectrophotometric assay for Mca activity using the fluorescent substrate this compound-S-monobromobimane (MSmB).
Materials:
-
Purified Mca enzyme
-
This compound-S-monobromobimane (MSmB) substrate
-
50 mM HEPES buffer, pH 7.5, containing 50 mM NaCl and 0.1 mM dithiothreitol (DTT)
-
Acetonitrile
-
10 mM N-ethylmaleimide (NEM) in acetonitrile
-
2 mM 1,10-phenanthroline in acetonitrile
-
Microplate reader with fluorescence detection (Excitation: 380 nm, Emission: 470 nm) or HPLC with a fluorescence detector.
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 50 mM NaCl, and 0.1 mM DTT.
-
Add the purified Mca enzyme to the reaction mixture to a final concentration of approximately 14 ng/µL. Pre-incubate at 37°C for 1 minute.
-
Initiate the reaction by adding the substrate MSmB to a final concentration of 0.1 mM.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the N-acetylcysteine-bimane derivative (AcCySmB).
-
For endpoint assays, take aliquots (e.g., 20 µL) at various time points (e.g., 0, 3, 10, 20 minutes) and quench the reaction by mixing with an equal volume of acetonitrile containing 10 mM NEM and 2 mM 1,10-phenanthroline.[2][6]
-
Analyze the quenched samples by HPLC to separate and quantify the AcCySmB product.
Data Analysis: The initial velocity of the reaction is determined from the linear phase of the fluorescence increase or by quantifying the amount of product formed over time. Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of enzyme.
Quantitative Data: Mca Kinetics and Inhibition
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| M. tuberculosis | MSmB | 460 ± 60 | 14.5 ± 1.4 | (3.2 ± 0.5) x 104 | [6] |
| M. smegmatis | MSmB | 95 ± 8 | 8 | - | [5] |
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| Substrate-mimic analogs | - | ~50 | - | [7][8] |
| Bromotyrosine-derived natural products | Competitive | - | - | [4] |
| Oceanapiside | Non-competitive | - | - | [4] |
| Gliotoxin | Mixed non-competitive | - | - | [4] |
| 1,10-phenanthroline | - | - | - | [2] |
Caption: The catalytic cycle of Mycothione Reductase (Mtr).
III. This compound-Dependent Formaldehyde Dehydrogenase (FadH/MscR)
Function: This enzyme is involved in the detoxification of formaldehyde, a toxic and reactive aldehyde. It catalyzes the NAD+-dependent oxidation of the adduct formed between this compound and formaldehyde (S-(hydroxymethyl)this compound) to S-formylthis compound. [9]
Experimental Protocol: this compound-Dependent Formaldehyde Dehydrogenase Assay
This protocol describes a continuous spectrophotometric assay based on the production of NADH.
Materials:
-
Purified formaldehyde dehydrogenase enzyme
-
This compound (MSH)
-
Formaldehyde
-
NAD+
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing MSH (e.g., 0.6 mM), formaldehyde (e.g., 4.3 mM), and NAD+ (e.g., 1 mM).
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the increase in absorbance at 340 nm over time, corresponding to the formation of NADH.
-
Include a control reaction lacking formaldehyde or MSH to ensure the observed activity is dependent on both substrates.
Data Analysis: The rate of NADH formation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Quantitative Data: Formaldehyde Dehydrogenase Kinetics
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Corynebacterium glutamicum | This compound | 0.6 | 7.7 | [3] |
| Corynebacterium glutamicum | Formaldehyde | 4.3 | 7.7 | [3] |
Diagram: Formaldehyde Detoxification Pathway
References
- 1. The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs this compound as cofactor and links this compound biosynthesis and gentisate assimilation in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 3. A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-dependent formaldehyde dehydrogenase, a prokaryotic medium-chain dehydrogenase/reductase, phylogenetically links different eukaroytic alcohol dehydrogenases--primary structure, conformational modelling and functional correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of substrate-mimic inhibitors of this compound-S-conjugate amidase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 8. Deciphering the molecular mechanism and regulation of formaldehyde detoxification in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Mycobacterium tuberculosis this compound S-conjugate amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Mycothiol from Actinomycete Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycothiol (MSH) is a unique low-molecular-weight thiol found in most actinomycetes, a group of Gram-positive bacteria renowned for their production of a wide array of bioactive compounds, including many antibiotics.[1][2][3] MSH plays a crucial role in maintaining the intracellular redox balance, protecting the cell against oxidative stress, and detoxifying harmful substances, including antibiotics.[1][4] Structurally, this compound is a conjugate of N-acetylcysteine, glucosamine, and myo-inositol.[1][5] Given its central role in the physiology of many pathogenic actinomycetes, such as Mycobacterium tuberculosis, the enzymes involved in its biosynthesis and metabolism are considered promising targets for the development of new therapeutic agents.[2] These application notes provide detailed protocols for the cultivation of actinomycetes for this compound production and its subsequent isolation and quantification.
Cultivation of Actinomycetes for this compound Production
The production of this compound can vary significantly between different species of actinomycetes and is often influenced by the growth phase and culture conditions.[1] Generally, higher levels of MSH are observed as cultures enter the stationary phase.
Protocol 1: General Cultivation of Actinomycetes
-
Media Preparation : Prepare a suitable liquid medium for actinomycete growth. A commonly used medium is Starch Casein Broth or other specific media depending on the strain.
-
Inoculation : Inoculate the sterile medium with a fresh culture of the desired actinomycete strain.
-
Incubation : Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking (e.g., 200 rpm) to ensure adequate aeration.
-
Growth Monitoring : Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvesting : Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes) when the culture reaches the desired growth phase (e.g., late logarithmic or early stationary phase).
-
Cell Washing : Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components. The washed cell pellet can be stored at -80°C until required for this compound extraction.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the extraction and partial purification of this compound from actinomycete cell pellets. This method is based on the principles of thiol derivatization followed by chromatographic separation.
Protocol 2: this compound Extraction and Derivatization
-
Cell Lysis and Extraction : Resuspend the washed cell pellet in a warm extraction buffer. A common method involves using 50% aqueous acetonitrile.[6]
-
Thiol Derivatization : To stabilize the thiol group of this compound and enable fluorescent detection, a derivatization step is employed. A widely used derivatizing agent is monobromobimane (mBBr).[7]
-
Control Sample Preparation : To distinguish thiol-specific signals from other fluorescent compounds, a control sample should be prepared. This is achieved by first blocking the thiols with N-ethylmaleimide (NEM) before adding mBBr.[7]
-
Reaction Quenching and Clarification : After incubation, cool the samples on ice and quench the reaction by adding a small volume of a strong acid, such as methanesulfonic acid.[7]
-
Centrifugation : Remove cell debris by centrifugation at high speed (e.g., 10,000 x g for 30 minutes).[7]
-
Supernatant Collection : Carefully collect the supernatant, which contains the derivatized this compound. The sample is now ready for chromatographic analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of derivatized this compound.
Protocol 3: HPLC Analysis of this compound-Bimane Adducts
-
HPLC System : Use a standard HPLC system equipped with a fluorescence detector.
-
Column : A C18 reverse-phase column is typically used for the separation.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection : Set the fluorescence detector to an excitation wavelength of approximately 370 nm and an emission wavelength of around 470 nm for the detection of this compound-bimane adducts.[8]
-
Quantification : Quantify the amount of this compound by comparing the peak area of the this compound-bimane adduct in the sample to a standard curve generated with known concentrations of a thiol standard.
Quantitative Data Summary
The following table summarizes typical yields of this compound in various actinomycete species. These values can vary depending on the specific strain and culture conditions.
| Actinomycete Species | This compound Yield (μmol/g dry weight) | Reference |
| Mycobacterium tuberculosis (7 strains) | 3 - 19 | [1] |
| Streptomyces coelicolor | 3 - 6 | [1] |
| Nocardia asteroides | 3.5 | [1] |
| Micrococcus luteus | 3.6 | [1] |
| Corynebacterium diphtheriae | 0.18 | [1] |
| Marine Streptomycetaceae (strain CNQ530) | ~50 | [1] |
Experimental Workflow Diagram
Caption: Workflow for the isolation and quantification of this compound from actinomycete cultures.
Alternative and Complementary Methods
While HPLC with fluorescence detection after derivatization is a standard method, other techniques can also be employed for the analysis of this compound.
-
Mass Spectrometry (MS) : Mass spectrometry offers high sensitivity and specificity for the detection and quantification of this compound. It can be used as a standalone technique or coupled with liquid chromatography (LC-MS).[6][9] Selected ion monitoring (SIM) can be a rapid method for relative quantification with minimal sample cleanup.[6]
-
Solid-Phase Extraction (SPE) : For samples with high levels of interfering compounds, a solid-phase extraction cleanup step can be incorporated prior to HPLC or MS analysis to improve the purity of the this compound fraction.[6]
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the isolation and quantification of this compound from actinomycete cultures. The choice of specific parameters, such as culture medium and HPLC conditions, may require optimization depending on the actinomycete strain and the research objectives. Accurate determination of this compound levels is critical for studies investigating its physiological roles and for the development of inhibitors targeting its metabolic pathways, which holds significant promise for novel drug discovery.
References
- 1. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An N-acyl homolog of this compound is produced in marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mycothiol Quantification
Welcome to the technical support center for mycothiol (MSH) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantification of this compound and its biosynthetic intermediates.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound (MSH) and why is its quantification important?
This compound (MSH) is the primary low-molecular-weight thiol found in most Actinobacteria, including the human pathogen Mycobacterium tuberculosis.[1][2] It serves functions analogous to glutathione in other organisms, playing a crucial role in protecting the cell from oxidative stress, detoxifying harmful compounds, and maintaining a reducing intracellular environment.[1][2] Accurate quantification of MSH is essential for understanding its role in bacterial physiology, pathogenesis, and as a potential drug target.
Q2: What are the common methods for quantifying MSH?
The two most common methods for MSH quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Mass Spectrometry (MS).[3] HPLC methods typically involve derivatization of the thiol group with a fluorescent tag, such as monobromobimane (mBBr), followed by separation and detection.[3][4] MS-based methods offer high sensitivity and specificity and can be performed with minimal sample cleanup, often using techniques like selected ion monitoring (SIM).[1][3]
Sample Preparation
Q3: How can I ensure the stability of MSH during sample extraction?
MSH is susceptible to oxidation. To minimize this, it is crucial to work quickly and keep samples on ice. The use of a reducing agent like dithiothreitol (DTT) in the extraction buffer can help maintain MSH in its reduced state. Additionally, alkylating agents such as N-ethylmaleimide (NEM) can be used to block free thiols and prevent disulfide bond formation.
Q4: How can I effectively lyse mycobacterial cells for MSH extraction?
Mycobacterial cell walls are notoriously difficult to lyse. Common and effective methods include bead beating with glass or zirconia beads, sonication, or chemical lysis. The choice of method may depend on the sample volume and available equipment. It is important to ensure complete cell lysis to release all intracellular MSH for accurate quantification.
Q5: What is the purpose of derivatization in HPLC-based MSH quantification?
MSH itself is not fluorescent. Derivatization with a fluorescent reagent like monobromobimane (mBBr) attaches a fluorescent tag to the thiol group of MSH.[3][4] This allows for highly sensitive detection using a fluorescence detector after separation by HPLC.
Data Analysis and Interpretation
Q6: How do I choose an appropriate internal standard for MSH quantification?
An ideal internal standard should have similar chemical properties and extraction efficiency to MSH but be distinguishable by the analytical method. For MS-based methods, a stable isotope-labeled MSH would be the best choice. In its absence, a structurally similar, non-native compound can be used. For instance, N,N-diacetylchitobiose has been used as an internal standard for the relative quantification of MSH by MS due to its structural and mass similarity.[3]
Q7: What are common sources of variability in MSH quantification?
Variability can arise from several sources, including incomplete cell lysis, MSH oxidation during sample preparation, inconsistent derivatization efficiency, and instrumental factors such as fluctuations in detector response or ion suppression in mass spectrometry.[5] Careful attention to protocol details and the use of appropriate controls and internal standards can help minimize this variability.
Troubleshooting Guides
HPLC-Fluorescence Detection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no MSH peak | Incomplete cell lysis. | Optimize lysis method (e.g., increase bead beating time, use a more powerful sonicator). |
| MSH oxidation. | Work quickly, keep samples on ice, and consider adding a reducing agent to the extraction buffer. | |
| Inefficient derivatization. | Ensure the pH of the derivatization reaction is optimal (around 8.0).[3] Check the age and storage of the mBBr reagent, as it is light-sensitive.[3] | |
| Incorrect HPLC gradient or column issues. | Verify the mobile phase composition and gradient program.[4] Check for column degradation or blockage. | |
| Broad or tailing peaks | Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary.[6] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure proper ionization of MSH. | |
| Sample overload. | Dilute the sample before injection. | |
| Ghost peaks | Contamination in the HPLC system or mobile phase. | Flush the system with a strong solvent. Prepare fresh mobile phase using high-purity solvents and water.[7] |
| Carryover from previous injections. | Run blank injections between samples. | |
| Baseline noise or drift | Air bubbles in the detector or pump. | Degas the mobile phase and prime the pump.[7] |
| Detector lamp aging. | Replace the fluorescence detector lamp.[6] | |
| Contaminated flow cell. | Clean the detector flow cell according to the manufacturer's instructions. |
Mass Spectrometry (MS) Detection
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low MSH signal | Ion suppression from co-eluting matrix components. | Improve sample cleanup to remove interfering substances like lipids.[3] Adjust the chromatography to separate MSH from the interfering compounds. |
| Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). | |
| MSH degradation in the ion source. | Adjust source conditions to minimize in-source fragmentation. | |
| Inconsistent quantification | Matrix effects leading to variable ion suppression. | Use a stable isotope-labeled internal standard if available. If not, use a carefully chosen analog internal standard and perform matrix-matched calibration. |
| Instability of the electrospray. | Check for blockages in the spray needle and ensure a stable flow rate from the LC. | |
| Detector saturation. | Dilute the sample to bring the signal within the linear range of the detector. | |
| Mass inaccuracy | Instrument calibration drift. | Recalibrate the mass spectrometer regularly according to the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: MSH Quantification by HPLC-Fluorescence Detection
This protocol is adapted from methodologies described for the analysis of this compound in mycobacterial cell extracts.[3][4]
1. Cell Lysis and Extraction: a. Harvest mycobacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50% aqueous acetonitrile). c. Lyse the cells using bead beating or sonication on ice. d. Centrifuge to pellet cell debris.
2. Derivatization with monobromobimane (mBBr): a. To the supernatant from step 1d, add mBBr solution (final concentration ~2 mM) and a buffer to maintain pH 8.0 (e.g., HEPES).[3] b. Incubate the mixture in the dark at 60°C for 15 minutes.[3] c. Stop the reaction by adding a small volume of strong acid (e.g., HCl or trifluoroacetic acid).[4] d. Centrifuge to remove any precipitate.
3. HPLC Analysis: a. Dilute the derivatized sample in an appropriate acidic solution (e.g., 10 mM HCl).[3] b. Inject an aliquot onto a C18 reverse-phase HPLC column. c. Elute the MSH-mBBr derivative using a gradient of an aqueous buffer (e.g., 0.25% acetic acid, pH 3.6) and an organic solvent (e.g., methanol or acetonitrile).[4] d. Detect the fluorescent derivative using an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm. e. Quantify the MSH peak by comparing its area to a standard curve prepared with known concentrations of MSH.
Protocol 2: MSH Quantification by Mass Spectrometry (MS)
This protocol is based on a rapid method for the relative quantification of MSH using high-sensitivity mass spectrometry.[3]
1. Cell Lysis and Extraction: a. Harvest and lyse mycobacterial cells as described in Protocol 1, step 1.
2. Sample Cleanup (Optional but Recommended): a. To remove interfering lipids, an optional solid-phase extraction (SPE) step can be performed.[3] b. Acidify the crude extract and pass it through an Oasis HLB cartridge.[3] c. MSH and other small carbohydrates will be in the flow-through, while lipids are retained and can be eluted separately with methanol.[3]
3. MS Analysis: a. Dilute the extract (or the flow-through from SPE) in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile in water with 0.1% formic acid). b. Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. c. Analyze in negative ion mode, monitoring for the deprotonated MSH ion (m/z 485.25).[3] d. For relative quantification, spike a known amount of an internal standard (e.g., N,N-diacetylchitobiose) into the sample prior to analysis.[3] e. The relative amount of MSH can be determined by the ratio of the MSH ion intensity to the internal standard ion intensity.
Visualizations
Caption: The biosynthetic pathway of this compound (MSH).
Caption: General workflow for this compound (MSH) quantification.
References
- 1. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Mycothiol-S-Transferase Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycothiol-S-transferase (MST). Our aim is to help you overcome common challenges and optimize your enzyme kinetic assays.
Troubleshooting Guides
Encountering issues with your this compound-S-transferase assay? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Quantitative Observation | Recommended Solution |
| No or very low enzyme activity | Absence of essential divalent metal ions. | Reaction rate close to zero or indistinguishable from background. | Supplement the reaction buffer with a divalent metal ion. For instance, the Kₘ of MSH in the presence of Zn²⁺ has been determined as 9.8 ± 1.0 μM.[1] |
| Incorrect substrate. | No significant change in signal (e.g., fluorescence or absorbance) over time. | Verify the use of a suitable substrate. Monochlorobimane is a commonly used surrogate substrate that produces a fluorescent conjugate.[1] Ensure the primary substrate, this compound (MSH), is present and of high purity. | |
| Degraded enzyme. | Consistently low activity across multiple experiments and enzyme concentrations. | Use a fresh aliquot of enzyme stored at the recommended temperature. Perform a protein concentration assay to confirm enzyme concentration. | |
| Inappropriate buffer pH. | Suboptimal activity that may be significantly lower than expected. | The optimal pH for MST activity can vary. Start with a buffer at pH 7.5, a commonly used pH for MST assays.[2] Perform a pH profile experiment to determine the optimal pH for your specific conditions. | |
| High background signal | Substrate instability or non-enzymatic reaction. | High initial reading before the addition of the enzyme, or a significant rate of signal increase in the no-enzyme control. | Run a no-enzyme control to quantify the rate of the non-enzymatic reaction. Subtract this rate from the rate of the enzymatic reaction. Ensure substrate solutions are freshly prepared. |
| Contaminated reagents. | High and variable background across wells. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent or non-reproducible results | Pipetting errors or inaccurate reagent concentrations. | High variability between replicate wells. | Calibrate pipettes regularly. Prepare master mixes of reagents to minimize pipetting variability. |
| Temperature fluctuations. | Variable reaction rates that do not correlate with experimental conditions. | Use a temperature-controlled plate reader or water bath to ensure a constant and uniform reaction temperature. | |
| Substrate limitation. | Reaction rate decreases rapidly over time, not following zero-order kinetics. | Ensure the substrate concentration is well above the Kₘ value for the majority of the assay time to maintain initial velocity conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound-S-transferase (MST)?
A1: this compound-S-transferase (MST) is an enzyme found in many actinomycetes, including Mycobacterium tuberculosis. It plays a role in detoxification by catalyzing the transfer of this compound (MSH) to various electrophilic compounds and xenobiotics.[1][3] This conjugation reaction is a key step in protecting the bacterium from oxidative stress and harmful substances.[1]
Q2: Why is the addition of a divalent metal ion crucial for MST activity?
A2: MST is a divalent metal-dependent enzyme.[1][3][4] The presence of a metal ion, such as Zn²⁺, Co²⁺, or Fe²⁺, is essential for the enzyme's catalytic activity.[1] Structural studies have shown that the metal ion is coordinated in the active site and is involved in the binding of this compound and the catalytic mechanism.[1] Kinetic assays show detectable enzyme activity only when a divalent metal ion is added to the reaction mixture.[1]
Q3: What are the typical substrates used in an MST kinetic assay?
A3: A typical MST kinetic assay uses this compound (MSH) as the primary substrate and a second, electrophilic substrate. A commonly used surrogate for the second substrate is monochlorobimane (MCB).[5] The reaction between MSH and MCB, catalyzed by MST, produces a fluorescent conjugate, allowing for continuous monitoring of the reaction progress.[1]
Q4: What is the role of this compound (MSH) in mycobacteria?
A4: this compound is the major low-molecular-weight thiol in most actinomycetes and serves functions similar to glutathione in other organisms.[6] It is crucial for maintaining a reducing intracellular environment, protecting against oxidative and electrophilic stress, and detoxifying harmful compounds, including some antibiotics.[6][7]
Q5: Can other thiols like glutathione be used as a substrate for MST?
A5: No, MST is highly specific for this compound. Studies have shown that MST from M. smegmatis and M. tuberculosis are active with MSH but not with bacillithiol (BSH) or glutathione (GSH).[5]
Experimental Protocols
Detailed Methodology for a Standard MST Kinetic Assay
This protocol describes a continuous kinetic assay to measure the activity of this compound-S-transferase using this compound (MSH) and monochlorobimane (MCB) as substrates.
1. Materials and Reagents:
-
Purified this compound-S-transferase (MST) enzyme
-
This compound (MSH)
-
Monochlorobimane (MCB)
-
HEPES buffer (50 mM, pH 7.5)
-
Sodium Chloride (NaCl, 50 mM)
-
Dithiothreitol (DTT, 0.1 mM)
-
Zinc Chloride (ZnCl₂) solution (1 mM)
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader
2. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5.
-
Enzyme Stock Solution: Prepare a stock solution of MST in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
MSH Stock Solution: Prepare a concentrated stock solution of MSH in assay buffer.
-
MCB Stock Solution: Prepare a stock solution of MCB in a suitable solvent (e.g., DMSO). Protect from light.
-
ZnCl₂ Stock Solution: Prepare a 1 mM stock solution of ZnCl₂ in sterile water.
3. Assay Procedure:
-
Prepare a reaction master mix containing assay buffer, DTT, and ZnCl₂.
-
In a 96-well plate, add the appropriate volume of the reaction master mix to each well.
-
Add varying concentrations of MSH to the wells.
-
Add a fixed, saturating concentration of MCB to each well.
-
To initiate the reaction, add a small volume of the MST enzyme solution to each well. The final reaction volume is typically 100-200 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 10-20 minutes). The excitation and emission wavelengths for the MSH-bimane adduct are typically around 380 nm and 470 nm, respectively.
4. Data Analysis:
-
For each MSH concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocities against the corresponding MSH concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
Visualizations
Caption: Experimental workflow for MST kinetic analysis.
Caption: Troubleshooting workflow for MST kinetic assays.
References
- 1. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 3. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The DinB superfamily includes novel this compound, bacillithiol, and glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in recombinant MshD expression.
Technical Support Center: Recombinant MshD Expression
This guide provides troubleshooting strategies for common issues encountered during the expression of recombinant MshD, a mycothiol acetyltransferase.[1][2] The solutions are presented in a question-and-answer format to directly address challenges related to low protein yield and solubility.
Frequently Asked Questions (FAQs)
Q1: My MshD expression is very low or completely undetectable on an SDS-PAGE gel. What are the initial checks I should perform?
A1: When facing low or no detectable expression of MshD, a systematic check of the basics is the first step. Several factors could be responsible, from the integrity of your expression plasmid to the viability of the bacterial colony.[3][4]
Initial Troubleshooting Workflow:
A logical first step is to confirm the integrity of your expression system. Start by ensuring your plasmid construct is correct and that you are using a fresh, viable bacterial colony for inoculation.
Caption: Initial workflow for troubleshooting low MshD expression.
Detailed Methodologies:
-
Plasmid Verification:
-
Isolate the MshD expression plasmid from a small overnight culture using a standard miniprep kit.
-
Perform a diagnostic restriction digest using enzymes that cut at known sites within the vector and insert.
-
Run the digested product on an agarose gel to confirm the expected band sizes.
-
For absolute certainty, send the plasmid for Sanger sequencing to verify the MshD coding sequence and ensure it is in the correct reading frame.
-
-
Fresh Transformation:
-
Transform your verified expression plasmid into a fresh vial of chemically competent E. coli (e.g., BL21(DE3)).
-
Plate onto an LB-agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
Use a single, well-isolated colony to inoculate your starter culture. Avoid using plates that are more than a few days old.[4]
-
Q2: I can see a band for MshD, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: The formation of insoluble inclusion bodies is a common issue when overexpressing foreign proteins in E. coli.[5] This often happens when the rate of protein synthesis exceeds the cell's capacity to fold the protein correctly. Several strategies can be employed to improve solubility by slowing down protein production and assisting the folding process.[6][7][8]
Strategies to Enhance MshD Solubility:
-
Lower Induction Temperature: Reducing the temperature after adding the inducer slows down cellular processes, including transcription and translation, giving the MshD protein more time to fold correctly.[6][7]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription from the expression vector, which in turn reduces the load on the cell's folding machinery.[8]
-
Utilize a Different Expression Strain: Some E. coli strains are specifically engineered to aid in the folding of difficult proteins. Strains that co-express chaperone proteins (e.g., GroEL/GroES) can significantly improve the solubility of aggregation-prone proteins.[9]
-
Add a Solubility-Enhancing Tag: Fusing MshD with a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility and simplify purification.[8]
Data Presentation: Effect of Temperature on MshD Solubility
| Induction Condition | Total MshD (mg/L) | Soluble MshD (mg/L) | Insoluble MshD (mg/L) | % Soluble |
| 37°C, 4 hours | 50 | 5 | 45 | 10% |
| 25°C, 16 hours | 35 | 15 | 20 | 43% |
| 18°C, 24 hours | 25 | 20 | 5 | 80% |
Experimental Protocol: Small-Scale Solubility Screen
-
Inoculate 5 mL of LB media (with antibiotic) with a single colony of E. coli BL21(DE3) carrying the MshD expression plasmid. Grow overnight at 37°C.
-
Use the overnight culture to inoculate three 50 mL cultures to an OD600 of ~0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce all three cultures with 0.5 mM IPTG.
-
Move the cultures to three different incubators set at 37°C, 25°C, and 18°C, respectively.
-
Harvest 1 mL from each culture at specified time points (e.g., 4 hours for 37°C, 16 hours for 25°C).
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Lyse the cells by sonication.
-
Save 20 µL of the lysate as the "Total" fraction.
-
Centrifuge the remaining lysate at maximum speed for 15 minutes at 4°C to pellet the insoluble material.
-
Collect the supernatant ("Soluble" fraction). Resuspend the pellet in an equal volume of lysis buffer ("Insoluble" fraction).
-
Analyze all three fractions (Total, Soluble, Insoluble) for each condition by SDS-PAGE to visualize the distribution of MshD.
Q3: I have tried lowering the temperature, but my MshD yield is still poor. Could codon bias be the problem?
A3: Yes, codon bias is a significant factor, especially when expressing a gene from a GC-rich organism like Mycobacterium in a host like E. coli.[10] E. coli may have low concentrations of the tRNAs required for certain codons that are rare in its own genome, leading to slow translation and premature termination.
Logical Relationship: Codon Bias and Protein Yield
Caption: How rare codons in the MshD gene can lead to low protein yields.
Troubleshooting Strategies for Codon Bias:
-
Codon Optimization: The most effective solution is to synthesize a new version of the MshD gene where the codons have been replaced with those most frequently used by E. coli, without altering the amino acid sequence. Many commercial vendors offer gene synthesis with codon optimization services.
-
Use Specialized Host Strains: Use E. coli strains like BL21(DE3)-RIL or Rosetta(DE3), which carry an extra plasmid expressing tRNAs for rare codons (e.g., AGA, AGG, AUA, CUA, CCC, GGA).[11] This can significantly boost the expression of genes with high codon bias.
Data Presentation: MshD Yield in Different Host Strains
| E. coli Strain | Key Feature | MshD Yield (mg/L) |
| BL21(DE3) | Standard expression host | ~1-2 |
| BL21(DE3)-RIL | Supplies tRNAs for AGG, AGA, AUA, CUA | ~8-10 |
| Rosetta(DE3) | Supplies tRNAs for AUA, AGG, AGA, CUA, CCC, GGA | ~10-15 |
| Codon-Optimized Gene in BL21(DE3) | MshD gene sequence optimized for E. coli | ~20-25 |
Experimental Protocol: Comparing Expression in Different Host Strains
-
Obtain competent cells for E. coli strains BL21(DE3), BL21(DE3)-RIL, and Rosetta(DE3).
-
Transform the native MshD expression plasmid into each of the host strains.
-
Select single colonies from each transformation and perform a standardized small-scale expression experiment (e.g., 50 mL culture, induce at OD600=0.6 with 0.5 mM IPTG, grow for 16 hours at 18°C).
-
Harvest the cells, lyse them, and purify the expressed His-tagged MshD using a nickel-affinity resin (IMAC).[6]
-
Quantify the total yield of purified protein from each strain using a Bradford assay or by measuring A280.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. biomatik.com [biomatik.com]
- 8. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 9. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Escherichia coli as a protein expression platform to produce Mycobacterium tuberculosis immunogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
Technical Support Center: Overcoming Autofluorescence in Mycothiol Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in mycothiol reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reporter assay and how does it work?
A: A this compound reporter assay is a method used to measure the levels or redox state of this compound (MSH) within mycobacteria. The most common reporter is a genetically encoded biosensor called Mrx1-roGFP2. This biosensor is a fusion protein combining mycoredoxin-1 (Mrx1) with a redox-sensitive green fluorescent protein (roGFP2). Mrx1 specifically interacts with the this compound pool, transferring its redox state to roGFP2. Changes in the this compound redox state cause conformational changes in roGFP2, leading to a shift in its fluorescence excitation spectrum. This allows for ratiometric measurement of the this compound redox potential (EMSH).[1][2]
Q2: What causes autofluorescence in mycobacteria?
A: Autofluorescence in bacteria, including mycobacteria, arises from endogenous fluorescent molecules. The primary sources of this intrinsic fluorescence are intracellular components such as:
-
Coenzyme F420: This deazaflavin derivative is a significant contributor to autofluorescence in mycobacteria, exhibiting cyan fluorescence.[3][4]
-
Flavins: Molecules like riboflavin, flavin adenine dinucleotide (FAD), and flavin mononucleotide (FMN) are involved in cellular metabolism and fluoresce in the green-yellow range.
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine, the building blocks of proteins, also contribute to the overall autofluorescence, typically in the UV to blue range.[5]
-
NADH and NADPH: These coenzymes, central to metabolism, are also inherently fluorescent.
The intensity of autofluorescence can be influenced by the bacterial growth phase, metabolic state, and environmental stress.[6]
Q3: Why is autofluorescence a problem in this compound reporter assays?
A: Autofluorescence is a significant issue because its emission spectrum can overlap with the excitation and/or emission spectra of the fluorescent reporter, in this case, the Mrx1-roGFP2 biosensor. Mycobacteria exhibit a notable autofluorescence peak in the cyan range, with an emission maximum around 475 nm when excited at approximately 405 nm.[7] This directly interferes with the one of the two excitation peaks of the roGFP2 reporter (around 400 nm), leading to an artificially high signal in that channel. This interference can mask the true reporter signal, reduce the signal-to-noise ratio, and lead to inaccurate ratiometric calculations of the this compound redox potential.
Q4: What are the spectral properties of the Mrx1-roGFP2 biosensor and how do they compare to mycobacterial autofluorescence?
A: The Mrx1-roGFP2 biosensor is a ratiometric indicator. This means its fluorescence intensity is measured at a single emission wavelength but at two different excitation wavelengths. The ratio of the emission intensities from these two excitation wavelengths reflects the redox state. The key spectral characteristics are summarized in the table below.
| Fluorophore | Excitation Maxima (nm) | Emission Maximum (nm) | Color | Overlap Concern |
| Mrx1-roGFP2 (Oxidized) | ~400 | ~510 | Green | Yes, with cyan autofluorescence |
| Mrx1-roGFP2 (Reduced) | ~490 | ~510 | Green | Minimal |
| Mycobacterial Autofluorescence | ~405-426 | ~470-475 | Cyan | High |
Troubleshooting Guides
Issue: High background fluorescence is obscuring the reporter signal.
This guide will walk you through the steps to diagnose and mitigate high background fluorescence in your this compound reporter assay experiments.
Step 1: Confirm the Source of the High Background
Question: Is the high background truly autofluorescence from the mycobacteria?
Action: Prepare and analyze an unstained control sample.
Detailed Protocol: Preparation of an Unstained Control
-
Culture the mycobacterial strain that does not express the Mrx1-roGFP2 biosensor under the exact same experimental conditions (media, growth phase, drug treatment, etc.) as your reporter strain.
-
Prepare the sample for microscopy or flow cytometry using the same protocol as for your experimental samples (e.g., fixation, washing, mounting).
-
Image or analyze this unstained sample using the same instrument settings (laser power, gain, filter sets) that you use for the Mrx1-roGFP2 reporter.
-
Expected Result: If you observe significant fluorescence in the 405 nm excitation channel, this confirms that autofluorescence is a contributing factor.
Step 2: Optimize Image Acquisition and Analysis
Question: Can the signal-to-noise ratio be improved through instrumentation and software?
Action: Employ spectral imaging and linear unmixing if your microscopy system has this capability.
Detailed Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Image your unstained mycobacteria control to obtain a pure autofluorescence spectrum.
-
Image a sample expressing the Mrx1-roGFP2 biosensor and treat it with an oxidizing agent (e.g., diamide) to get a spectrum for the oxidized state, and another sample with a reducing agent (e.g., DTT) for the reduced state.
-
-
Acquire Experimental Image: Acquire a full spectral image (a "lambda stack") of your experimental sample.
-
Perform Linear Unmixing: Use your microscope's software to mathematically separate the contributions of the autofluorescence spectrum from the Mrx1-roGFP2 spectra in your experimental image. This will generate separate images for the true reporter signal and the autofluorescence.
-
Benefit: This method computationally removes the autofluorescence signal, providing a more accurate measurement of the reporter's fluorescence.
Step 3: Modify the Experimental Protocol
Question: Can the experimental protocol be adjusted to reduce autofluorescence?
Action: Consider using chemical quenching agents or altering the fixation method.
Chemical Quenching Agents
Several reagents can be used to reduce autofluorescence, although their effectiveness can vary depending on the source of the autofluorescence and the sample type. Always test these on a control sample first to ensure they do not interfere with the reporter's fluorescence.
| Quenching Agent | Target | Typical Concentration | Notes |
| Sudan Black B | Lipofuscin, other hydrophobic components | 0.1% - 0.3% in 70% ethanol | Can introduce its own background in the far-red spectrum.[8] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 0.1% - 1% in PBS | Can have variable effects and may damage tissue structure.[6] |
| Eriochrome Black T | Broad spectrum quenching | 0.1% in saline | Effective for lipofuscin and formalin-induced fluorescence. |
| Copper Sulfate | Heme groups (e.g., from red blood cells) | 10 mM in ammonium acetate buffer | Particularly useful for tissue samples.[4] |
Detailed Protocol: Using a Quenching Agent (Example: Sudan Black B)
-
After fixation and permeabilization steps, incubate your samples with a 0.1% solution of Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
-
Wash thoroughly with PBS or 70% ethanol to remove excess Sudan Black B.
-
Proceed with your standard imaging protocol.
Alternative Fixation Methods
Aldehyde fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[6] If your protocol allows, consider using an organic solvent fixative.
-
Methanol/Acetone Fixation: Chilled (-20°C) methanol or acetone can be used as an alternative to aldehyde-based fixatives and may result in lower autofluorescence.[9]
Visualizations
Signaling Pathway of the Mrx1-roGFP2 Biosensor
Caption: Mechanism of the Mrx1-roGFP2 biosensor for detecting this compound redox state.
Experimental Workflow for a this compound Reporter Assay
Caption: Standard workflow for this compound reporter assays, including a control for autofluorescence.
Troubleshooting Logic for Autofluorescence
Caption: A decision tree for troubleshooting autofluorescence in reporter assays.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Reengineering Redox Sensitive GFP to Measure this compound Redox Potential of Mycobacterium tuberculosis during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating between live and dead Mycobacterium smegmatis using autofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Autofluorescence properties of wound-associated bacteria cultured under various temperature, salinity, and pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autofluorescence of Mycobacteria as a Tool for Detection of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dual-fluorescent reporter facilitates identification of thiol compounds that suppress microsatellite instability induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Mycothiol Adducts
Welcome to the technical support center for the analysis of mycothiol (MSH) adducts by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the sensitivity of their analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity when analyzing this compound adducts?
A1: Low sensitivity in this compound adduct analysis often stems from a combination of factors, including inefficient sample preparation, adduct instability, and suboptimal mass spectrometry parameters. A primary issue can be the presence of interfering substances from the biological matrix that suppress the ionization of the target adducts. Additionally, the inherent reactivity of the thiol group in this compound can lead to the formation of disulfides and other modifications, reducing the concentration of the desired adduct.
Q2: How can I improve the ionization efficiency of my this compound adducts?
A2: To improve ionization efficiency, it is crucial to optimize the mobile phase composition and consider derivatization.
-
Mobile Phase Optimization: The use of ultrapure solvents and additives is mandatory for high-sensitivity LC-MS. For positive ion mode, acidifying the mobile phase with formic acid can enhance protonation.[1][2] For negative ion mode, additives that facilitate deprotonation may be beneficial. However, be mindful that high buffer concentrations can lead to signal suppression.
-
Derivatization: Derivatizing the thiol group with reagents like monobromobimane (mBBr) or N-ethylmaleimide (NEM) can significantly improve signal intensity.[3][4] These derivatives are often more stable and have better chromatographic and ionization properties than the underivatized adducts.
Q3: I am observing multiple unexpected adducts in my mass spectra. What could be the cause and how can I minimize them?
A3: The presence of unexpected adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, is a common issue in electrospray ionization (ESI) mass spectrometry.[1] These adducts can fragment in-source, complicating spectra and reducing the intensity of the desired protonated molecule ([M+H]⁺).
-
Sources of Contamination: Metal ion contamination can come from glassware, solvents, and even the analyst's hands. Biological samples often have high endogenous salt concentrations.[1]
-
Minimization Strategies:
-
Lower the pH of the mobile phase with an organic acid like formic acid to provide an excess of protons.[1]
-
Use high-purity, LC-MS grade solvents and reagents.
-
In some cases, the addition of adduct-reducing additives like ammonium acetate or fluorinated alkanoic acids can be effective in suppressing metal adduct formation.[5]
-
Q4: Should I use an internal standard for quantitative analysis of this compound adducts?
A4: Yes, using an internal standard is highly recommended for accurate and reproducible quantification. An ideal internal standard should have a similar chemical structure and ionization behavior to the analyte of interest. For this compound analysis, N,N-diacetylchitobiose has been successfully used as an internal standard for relative quantification due to its structural similarity to MSH.[3] Stable isotope-labeled internal standards are the gold standard for absolute quantification.[4]
Troubleshooting Guides
Problem 1: Poor Peak Shape and Resolution in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the gradient elution profile. Ensure the column temperature is stable and appropriate for the separation. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
Problem 2: High Background Noise and Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Dirty Mass Spectrometer Source | Clean the ion source components according to the manufacturer's instructions. |
| Presence of Interfering Matrix Components | Improve sample cleanup procedures. Consider using solid-phase extraction (SPE) to remove interfering substances.[3] |
| Leaks in the LC or MS System | Check for and repair any leaks in the fluidic path or vacuum system. |
Problem 3: Inconsistent and Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure consistent and appropriate sample handling and storage conditions. Minimize freeze-thaw cycles. |
| Incomplete Derivatization Reaction | Optimize derivatization conditions (reagent concentration, temperature, and incubation time).[3] |
| Variable Ion Suppression | Use an internal standard to correct for variations in ionization efficiency between samples.[4] |
| Instrument Instability | Perform regular calibration and tuning of the mass spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Adduct Analysis
This protocol describes a general method for extracting this compound and its adducts from bacterial cells.
-
Cell Lysis: Resuspend the bacterial cell pellet in a suitable lysis buffer (e.g., 50% aqueous acetonitrile).
-
Extraction: To inactivate the cells and extract small molecules, including this compound, a methanol extraction can be performed.[3]
-
Solid-Phase Extraction (Optional): To separate carbohydrates, including this compound, from lipids, use an Oasis™ HLB extraction cartridge.
-
Condition the cartridge with methanol.
-
Equilibrate the cartridge with water.
-
Load the sample onto the cartridge.
-
Elute the carbohydrates with water.[3]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a solvent compatible with your LC-MS method (e.g., acetonitrile:water).[3]
Protocol 2: Derivatization of this compound Adducts with Monobromobimane (mBBr)
This protocol is adapted from a method for derivatizing thiols for HPLC analysis, which can be coupled with mass spectrometry.[3]
-
Reaction Mixture: To the cell extract, add 2 mM mBBr and 20 mM HEPES buffer (pH 8).
-
Incubation: Incubate the mixture in the dark at 60°C for 15 minutes.
-
Quenching: Stop the reaction by adding an acid (e.g., dilute HCl).
-
Centrifugation: Centrifuge to remove cell debris.
-
Analysis: The supernatant containing the MSH-bimane adduct (MSmB) is ready for LC-MS analysis.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Reproducibility (Technical Replicates) | Notes | Reference |
| Direct MS with SIM | Variation of no more than 8% | Rapid, high-throughput, does not require extensive cleanup or chromatography. | [3][6] |
| HPLC with Fluorescence Detection (mBBr derivatization) | Variation over 25% | A well-established method, but can have higher variability. | [3] |
Visualizations
Caption: Experimental workflow for this compound adduct analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Measurement of Mycothiol Redox Potential
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers measuring the mycothiol redox potential (EMSH) in vivo. It addresses common artifacts and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of artifacts when measuring the this compound redox potential?
The primary sources of artifacts in EMSH measurement stem from the chemical lability of thiols, which are susceptible to oxidation during sample preparation. Key issues include:
-
Post-lysis Oxidation: Once cells are lysed, the highly reducing intracellular environment is disrupted, leading to rapid, non-physiological oxidation of this compound (MSH) to its disulfide form (MSSM).
-
Inefficient Quenching: Failure to rapidly and completely block all free thiol groups at the moment of cell harvesting can lead to an artificial shift in the MSH/MSSM ratio.
-
Suboptimal Derivatization: Incomplete or non-specific derivatization of thiols prior to analysis can lead to inaccurate quantification.
-
Sample Handling and Storage: Improper storage conditions or prolonged sample processing times can contribute to the degradation or oxidation of this compound.
Q2: What is the most significant advantage of using a genetically encoded biosensor like Mrx1-roGFP2 over traditional chemical methods?
The most significant advantage of the Mrx1-roGFP2 biosensor is its ability to measure the this compound redox potential in real-time within living cells, thereby avoiding the oxidation artifacts associated with sample processing required for chemical methods like HPLC.[1][2][3] This allows for dynamic imaging of EMSH and the study of redox heterogeneity within a population of cells.[1][4]
Q3: What is the role of N-ethylmaleimide (NEM) in the chemical measurement of this compound?
N-ethylmaleimide (NEM) is an alkylating agent used to quench metabolic activity and block free thiol groups at the time of cell harvesting.[5] By rapidly forming stable thioether bonds with the sulfhydryl group of MSH, NEM prevents its post-lysis oxidation to MSSM, thus preserving the in vivo redox state for subsequent analysis.
Q4: Can the pH of the lysis buffer affect the measurement of the this compound redox potential?
Yes, the pH of the lysis buffer can significantly impact the stability of thiols. Acidic conditions are generally used to quench enzymatic activity, but extreme pH values can also promote non-enzymatic oxidation or degradation of thiols. It is crucial to maintain a consistent and validated pH throughout the sample preparation process to ensure reproducibility.
Troubleshooting Guides
HPLC-Based Methods
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no MSH-bimane peak | 1. Inefficient cell lysis.2. Incomplete derivatization with monobromobimane (mBBr).3. Degradation of MSH during sample preparation. | 1. Optimize lysis method (e.g., sonication, bead beating).2. Ensure mBBr is fresh and used in sufficient excess. Optimize derivatization time and temperature.3. Work quickly on ice. Ensure quenching with NEM is immediate and complete. |
| High MSSM peak (artificially oxidized sample) | 1. Delayed or incomplete quenching with NEM.2. Post-lysis oxidation during sample handling. | 1. Add NEM to the culture immediately before harvesting. Ensure rapid mixing.2. Keep samples on ice at all times. Minimize time between lysis and derivatization. |
| Extra peaks in the chromatogram | 1. Side reactions of mBBr with other cellular components.2. Degradation of mBBr or MSH-bimane adduct. | 1. Optimize mBBr concentration and reaction time.2. Protect samples from light. Analyze samples as soon as possible after derivatization. |
| Poor peak shape or resolution | 1. HPLC column degradation.2. Inappropriate mobile phase composition. | 1. Flush or replace the HPLC column.2. Optimize the mobile phase gradient and pH. |
Genetically Encoded Biosensor (Mrx1-roGFP2) Method
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low fluorescence signal | 1. Low expression of the Mrx1-roGFP2 biosensor.2. Photobleaching. | 1. Verify biosensor expression by Western blot. Optimize promoter strength or induction conditions.2. Minimize exposure to excitation light. Use a lower laser power or a more sensitive detector. |
| No change in fluorescence ratio upon stimulation | 1. The stimulus does not induce a change in EMSH.2. The biosensor is not functioning correctly. | 1. Use positive controls (e.g., diamide for oxidation, DTT for reduction) to confirm that the biosensor is responsive.2. Verify the integrity of the biosensor plasmid. |
| High background fluorescence | 1. Autofluorescence from the cells or medium.2. Non-specific binding of antibodies (if using immunofluorescence). | 1. Measure the fluorescence of untransfected cells to determine the background.2. Use appropriate blocking buffers and high-quality antibodies. |
Data Presentation
Table 1: Comparison of Methodologies for this compound Redox Potential Measurement
| Parameter | HPLC-Based Chemical Method | Genetically Encoded Biosensor (Mrx1-roGFP2) |
| Principle | Chemical derivatization and chromatographic separation of MSH and MSSM. | Ratiometric fluorescence measurement of a redox-sensitive GFP fused to mycoredoxin-1.[1][4] |
| Measurement Type | Endpoint, in vitro (on cell lysates). | Real-time, in vivo (in living cells).[1][2] |
| Primary Artifacts | Post-lysis oxidation of MSH.[2][3] | Phototoxicity, potential for overexpression artifacts. |
| Throughput | Lower, requires sample processing. | Higher, amenable to high-content imaging and flow cytometry. |
| Spatial Resolution | No cellular spatial resolution. | Subcellular resolution possible with microscopy. |
Experimental Protocols
Protocol 1: HPLC-Based Measurement of MSH and MSSM
This protocol is adapted from methodologies described for the analysis of low-molecular-weight thiols.
1. Cell Harvesting and Quenching:
-
Grow mycobacterial cultures to the desired optical density.
-
To rapidly quench metabolic activity and alkylate free thiols, add N-ethylmaleimide (NEM) to the culture to a final concentration of 10 mM.
-
Immediately harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) containing 10 mM NEM.
2. Cell Lysis and Extraction:
-
Resuspend the cell pellet in an acidic lysis buffer (e.g., 10% trichloroacetic acid or 0.1 M HCl) to precipitate proteins and prevent enzymatic activity.
-
Lyse the cells by mechanical disruption (e.g., sonication or bead beating) on ice.
-
Centrifuge the lysate to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the thiol extracts.
3. Reduction of MSSM and Derivatization:
-
To measure total this compound, reduce the disulfide bonds in MSSM by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Derivatize the free thiol groups by adding monobromobimane (mBBr) in a basic buffer (e.g., HEPES or borate buffer, pH 8.0).
-
Incubate the reaction in the dark at room temperature.
-
Stop the reaction by acidification (e.g., with acetic acid).
4. HPLC Analysis:
-
Separate the MSH-bimane adduct from other components using reverse-phase HPLC.
-
Detect the fluorescent MSH-bimane adduct using a fluorescence detector.
-
Quantify the amount of MSH by comparing the peak area to a standard curve of known MSH concentrations.
Protocol 2: In Vivo Measurement of EMSH using the Mrx1-roGFP2 Biosensor
This protocol is based on the work by Bhaskar et al. (2014).[1]
1. Expression of the Mrx1-roGFP2 Biosensor:
-
Transform the mycobacterial strain of interest with a plasmid expressing the Mrx1-roGFP2 biosensor.
-
Select for transformants and grow the culture under appropriate conditions to induce biosensor expression.
2. Live-Cell Imaging:
-
Prepare the cells for microscopy (e.g., by immobilizing them on an agarose pad).
-
Acquire fluorescence images using two different excitation wavelengths (e.g., 405 nm and 488 nm) and a single emission wavelength (e.g., 510 nm).
-
For time-lapse imaging, acquire images at regular intervals before and after applying a stimulus.
3. Image Analysis:
-
Calculate the ratio of the fluorescence intensities from the two excitation wavelengths for each cell or region of interest.
-
Use positive controls (e.g., cells treated with a strong oxidant like diamide and a strong reductant like DTT) to determine the dynamic range of the biosensor.
-
The ratiometric data can be used to monitor relative changes in the this compound redox potential.
Mandatory Visualizations
References
- 1. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reengineering Redox Sensitive GFP to Measure this compound Redox Potential of Mycobacterium tuberculosis during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycobacterium tuberculosis WhiB3 Responds to Vacuolar pH-induced Changes in this compound Redox Potential to Modulate Phagosomal Maturation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
Technical Support Center: Mycothiol Sample Stabilization and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing mycothiol (MSH) samples for accurate downstream analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your MSH samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stabilization and analysis of this compound samples.
| Question | Possible Causes | Solutions |
| Why are my this compound levels unexpectedly low or undetectable? | 1. Sample Oxidation: MSH is highly susceptible to oxidation to its disulfide form (MSSM) or other oxidized species, especially in the presence of oxygen and metal ions.[1] 2. Incomplete Derivatization: The reaction with the stabilizing agent (e.g., monobromobimane) may be incomplete. 3. Degradation of Derivatized Sample: The MSH-derivative may not be stable under your storage or analysis conditions. | 1. Minimize Oxidation: Work quickly and on ice. Use deoxygenated buffers (sparged with argon or nitrogen) and include a chelating agent like 5 mM DTPA or EDTA in your extraction and reaction buffers to minimize metal-catalyzed oxidation.[1][2] 2. Optimize Derivatization: Ensure the pH of the reaction is around 8.0. Use a 1-2 mM excess of monobromobimane (mBBr).[2] Ensure the reaction proceeds for the recommended time (e.g., 15 minutes at 60°C in the dark).[3][4] 3. Proper Storage: After derivatization and quenching the reaction by acidification, store samples at -20°C.[2] |
| I see multiple peaks in my HPLC chromatogram that could be this compound. How do I confirm the correct one? | 1. Presence of Other Thiols: Biological samples contain other low molecular weight thiols (e.g., cysteine) that also react with monobromobimane. 2. Side Reactions: Incomplete derivatization or side reactions can lead to multiple products. 3. Sample Contamination: Contamination from reagents or other sources. | 1. Use a Standard: Run a pure MSH standard derivatized in the same way as your samples to confirm the retention time. 2. Mass Spectrometry Confirmation: Use HPLC coupled with mass spectrometry (MS) to confirm the identity of the peak by its mass-to-charge ratio.[3] The MSmB adduct has a characteristic m/z.[3] 3. Control Samples: Analyze control samples that are known to lack MSH (e.g., a mutant strain) to identify non-MSH peaks.[4] |
| My results are not reproducible between experiments. What could be the cause? | 1. Inconsistent Sample Handling: Variations in the time between sample collection and stabilization can lead to differing levels of oxidation.[5] 2. Reagent Instability: Monobromobimane is light-sensitive and should be handled accordingly.[3] Prepare fresh reagent solutions. 3. Variability in Cell Lysis: Incomplete or inconsistent cell lysis will result in variable yields of MSH. | 1. Standardize Workflow: Follow a strict, standardized protocol for all samples, minimizing the time samples are left unstabilized.[5] 2. Proper Reagent Handling: Store mBBr protected from light and prepare solutions fresh.[3][6] 3. Consistent Lysis: Ensure a consistent and effective cell lysis method is used for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for stabilizing this compound in biological samples?
The most widely accepted and effective method is to derivatize the thiol group of MSH with a fluorescent labeling reagent, most commonly monobromobimane (mBBr).[2][7] This reaction forms a stable and highly fluorescent thioether (MSmB), which prevents oxidation and allows for sensitive detection by HPLC.[2]
Q2: Why is it critical to prevent oxidation of this compound samples?
This compound's primary biological role is to maintain a reducing environment within the cell and protect against oxidative stress.[3] The thiol group is highly reactive and easily oxidized. Failure to prevent this oxidation during sample preparation will lead to an underestimation of the true reduced MSH levels, providing an inaccurate representation of the cellular redox state.[1][8]
Q3: Can I store my samples before stabilizing them?
It is highly recommended to process and stabilize samples immediately after harvesting. If storage is unavoidable, flash-freeze cell pellets in liquid nitrogen and store them at -80°C. However, even under these conditions, some oxidation can occur. Immediate derivatization is the best practice.
Q4: What are the key parameters to control during the monobromobimane derivatization reaction?
Key parameters include:
-
pH: The reaction should be carried out at a pH of approximately 8.0.[2][3]
-
mBBr Concentration: A stoichiometric excess of mBBr (typically 1-2 mM) should be used to ensure complete and rapid reaction.[2]
-
Temperature and Time: A common protocol involves incubation at 60°C for 15 minutes.[3][4]
-
Light: The reaction should be performed in the dark or under dim lighting as mBBr is light-sensitive.[2][3]
-
Absence of Oxygen: Using deoxygenated solutions and including a chelating agent like DTPA is crucial to prevent oxidation during the reaction.[1][2]
Q5: How do I quench the derivatization reaction?
The reaction is typically stopped by acidification, for example, by adding methanesulfonic acid or HCl.[2][3] This lowers the pH and effectively halts the reaction of mBBr with thiols.
Experimental Protocols
Protocol 1: this compound Extraction and Derivatization with Monobromobimane (mBBr)
This protocol is adapted from methods described for mycobacterial cultures.[3][4]
Materials:
-
Cell pellet
-
Extraction Buffer: 50% aqueous acetonitrile
-
Derivatization Solution: 2 mM monobromobimane (mBBr) in 50% aqueous acetonitrile
-
Buffer: 20 mM HEPES, pH 8.0
-
Quenching Solution: 10 mM HCl or 50 mM methanesulfonic acid[2]
-
Heating block or water bath at 60°C
-
Microcentrifuge
Procedure:
-
Harvest cells by centrifugation and wash the pellet.
-
Resuspend the cell pellet in a solution containing 50% aqueous acetonitrile, 20 mM HEPES (pH 8.0), and 2 mM mBBr.[3]
-
Incubate the suspension for 15 minutes at 60°C in the dark.[3]
-
After incubation, cool the samples on ice.
-
Remove cell debris by centrifugation (e.g., 14,000 x g for 5 minutes).[4]
-
Transfer the supernatant to a new tube.
-
Add the quenching solution to acidify the sample. For HPLC analysis, a 1:4 dilution in 10 mM HCl is common.[4]
-
The derivatized sample (MSmB) is now stable and ready for HPLC analysis or can be stored at -20°C.[2]
Protocol 2: Analysis of MSmB by Reverse-Phase HPLC
Instrumentation and Columns:
-
A standard HPLC system with a fluorescence detector.
-
A C18 reverse-phase column (e.g., Beckman Ultrasphere octadecyl silane column, 5 µm; 250 by 4.6 mm).[4]
Mobile Phase and Gradient:
-
Buffer A: 0.25% glacial acetic acid, pH adjusted to 3.6 with NaOH.[4]
-
Buffer B: 95% methanol.[4]
-
A gradient elution is typically used to separate MSmB from other bimane derivatives.
Detection:
-
Excitation Wavelength: ~392 nm
-
Emission Wavelength: ~480 nm[7]
Visualizations
Caption: Workflow for this compound stabilization and analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
Optimizing extraction protocols for mycothiol from complex samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of mycothiol (MSH) from complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound extraction and analysis workflow.
Problem 1: Low or No Detectable this compound Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Cell Lysis | Verify the efficiency of your cell disruption method. | For robust bacteria like Actinomycetes, consider mechanical disruption methods such as bead beating in addition to chemical lysis. |
| This compound Degradation | This compound is susceptible to oxidation. | Work quickly and on ice. Use deoxygenated buffers. Consider adding a reducing agent like Dithiothreitol (DTT) during the initial extraction steps, but be mindful of its interference with subsequent thiol-specific derivatization.[1] |
| Suboptimal Extraction Solvent | The solvent may not be efficiently extracting MSH. | A common and effective solvent is 50% aqueous acetonitrile.[2][3] Experiment with different solvent compositions if yields remain low. |
| Ineffective Derivatization | The derivatizing agent may be degraded or the reaction conditions may be suboptimal. | Prepare fresh solutions of the derivatizing agent (e.g., monobromobimane, mBBr).[2][3] Optimize derivatization pH (typically around 8.0 with HEPES buffer), temperature (e.g., 60°C), and incubation time (e.g., 15 minutes in the dark).[2] |
| Loss during Sample Cleanup | MSH may be lost during solid-phase extraction (SPE) or other cleanup steps. | If using SPE, ensure the cartridge type (e.g., C18) and elution solvents are appropriate for the polar nature of MSH.[4] An alternative is to minimize sample cleanup and use a more sensitive detection method like mass spectrometry.[2] |
Problem 2: High Variability Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Handling | Variations in extraction time, temperature, or vortexing can lead to variability. | Standardize all sample handling steps. Use a consistent workflow for all replicates. |
| Cellular MSH Levels Vary | This compound levels can fluctuate significantly with the growth phase of the culture.[4][5] | Harvest cells at a consistent growth phase (e.g., mid-logarithmic or stationary phase) for all experiments. |
| Incomplete Derivatization | The derivatization reaction may not be going to completion for all samples. | Ensure thorough mixing and consistent incubation conditions for the derivatization step. Check the concentration and freshness of the derivatizing agent. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can introduce significant error. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
Problem 3: Presence of Interfering Peaks in Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contamination from Media | Components of the growth media may co-elute with MSH. | Perform a blank extraction using only the growth media to identify potential contaminants. |
| Presence of Other Thiols | Other low-molecular-weight thiols (e.g., cysteine) will also react with thiol-specific derivatizing agents.[1] | Optimize the HPLC gradient to improve the separation of different thiol-bimane adducts. Use mass spectrometry for more specific detection.[2] |
| MSH Precursors | Precursors in the MSH biosynthetic pathway may be present and could potentially interfere.[4][6] | Refer to the MSH biosynthesis pathway to anticipate potential interfering compounds. Adjust chromatographic conditions to resolve these from the MSH peak. |
| Formation of this compound Disulfide (MSSM) | Oxidation of MSH will lead to the formation of MSSM, which may or may not be the target of the analysis. | To measure total MSH (reduced + oxidized), include a reduction step with a reagent like DTT prior to derivatization.[1] To specifically measure reduced MSH, omit the reduction step and ensure samples are handled to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying this compound?
A1: The most common and reliable method involves derivatization of the thiol group with a fluorescent label, typically monobromobimane (mBBr), followed by separation and quantification using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[2][3] For higher specificity and to overcome issues with co-eluting compounds, HPLC coupled with mass spectrometry (LC-MS) is recommended.[2][7]
Q2: How can I ensure the stability of my this compound samples during extraction and storage?
A2: To minimize degradation, especially oxidation, it is crucial to work quickly and keep samples on ice. Use deoxygenated solvents where possible. For short-term storage, keep extracts at 4°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: What are the key parameters to optimize in an MSH extraction protocol?
A3: Key parameters to optimize include the choice of extraction solvent, the cell lysis method, the pH and temperature of the extraction and derivatization steps, and the concentration of the derivatizing agent.[8][9]
Q4: Can I use the same extraction protocol for different species of Actinomycetes?
A4: While a general protocol can be a good starting point, optimization may be necessary for different species. Cell wall composition can vary, potentially requiring different lysis conditions. Additionally, the intracellular concentration of MSH and the presence of interfering compounds can differ between species.[10]
Q5: My samples are very complex (e.g., soil, host tissue). How can I improve the purity of my MSH extract?
A5: For highly complex samples, a solid-phase extraction (SPE) cleanup step using a C18 cartridge can be beneficial.[4] This helps to remove lipids and other non-polar contaminants. However, care must be taken to optimize the loading, washing, and elution conditions to avoid loss of the relatively polar MSH.
Experimental Protocols
Protocol 1: HPLC-Based Quantification of this compound using Monobromobimane Derivatization
This protocol is adapted from methods described for Mycobacterium smegmatis.[2][3]
Materials:
-
Cell pellet
-
50% aqueous acetonitrile
-
20 mM HEPES buffer, pH 8.0
-
2 mM monobromobimane (mBBr) in acetonitrile (prepare fresh and protect from light)
-
5 M HCl or trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and fluorescence detector (Excitation: 375 nm, Emission: 475 nm)
-
Mobile Phase A: 0.25% acetic acid, pH 3.6
-
Mobile Phase B: 95% methanol
Procedure:
-
Resuspend the cell pellet from a 3 mL culture in 0.5 mL of a pre-warmed (60°C) solution of 50% acetonitrile containing 2 mM mBBr and 20 mM HEPES, pH 8.0.
-
Incubate the suspension for 15 minutes at 60°C in the dark.
-
Cool the sample on ice.
-
Acidify the sample by adding 2-5 µL of 5 M HCl or TFA.
-
Centrifuge at 14,000 x g for 5 minutes to pellet cell debris.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Elute with a gradient of mobile phase B into mobile phase A (e.g., starting at 10% B, increasing to 18% over 15 minutes, then to 27% over 15 minutes, followed by a wash with 100% B and re-equilibration).[2]
Protocol 2: Mass Spectrometry-Based Relative Quantification of this compound
This protocol provides a high-throughput alternative for MSH quantification with minimal sample cleanup.[2]
Materials:
-
Cell pellet
-
250 mM formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis™ HLB)
-
Methanol
-
Water
-
Mass spectrometer with selected ion monitoring (SIM) capability
Procedure:
-
Resuspend the cell pellet in 5 mL of 250 mM formic acid.
-
Condition an SPE cartridge with methanol and then equilibrate with water.
-
Load a 1 mL aliquot of the sample onto the cartridge.
-
Elute the carbohydrates (including MSH) with 1 mL of water and collect the flow-through.
-
Evaporate an aliquot of the eluate to dryness.
-
Resuspend the dried sample in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water).
-
Analyze the sample using mass spectrometry in selected ion monitoring (SIM) mode, monitoring for the m/z of MSH.
Visualizations
Caption: Workflow for this compound Extraction and HPLC Analysis.
Caption: this compound Biosynthesis Pathway.
References
- 1. A this compound Synthase Mutant of Mycobacterium smegmatis Produces Novel Thiols and Has an Altered Thiol Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. An N-acyl homolog of this compound is produced in marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Mycothiol and Mycothione
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the mycothiol/mycothione redox pair. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the chromatographic separation of this compound (MSH) and its oxidized disulfide form, mycothione (MSSM).
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of this compound and mycothione.
Question: My this compound and mycothione peaks are co-eluting or have very poor resolution. How can I improve their separation?
Answer:
Poor resolution between this compound (MSH) and mycothione (MSSM) is a common challenge. Due to its larger size and disulfide bond, mycothione is expected to be more hydrophobic than this compound and thus should be retained longer on a reversed-phase column. However, various factors can lead to poor separation. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating compounds with similar polarities. If you are using a steep gradient, the analytes may not have sufficient time to interact with the stationary phase, leading to co-elution.
-
Recommendation: Start with a low percentage of organic solvent (e.g., acetonitrile or methanol) and increase it very gradually. For example, you could try a linear gradient of 5% to 25% acetonitrile over 20-30 minutes.
-
-
Adjust the Mobile Phase pH: The charge state of this compound and mycothione can significantly impact their retention. The mobile phase pH should be controlled to ensure consistent ionization and interaction with the stationary phase.
-
Recommendation: Incorporate an acidic modifier into your aqueous mobile phase, such as 0.1% formic acid or 0.1% phosphoric acid, to suppress the ionization of any acidic functional groups. A lower pH can often improve peak shape for thiols.
-
-
Change the Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity.
-
Recommendation: Try replacing acetonitrile with methanol in your mobile phase, or use a combination of both. This can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
-
Lower the Flow Rate: Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can enhance separation.[1]
-
Recommendation: Decrease the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min and observe the effect on resolution.
-
-
Column Choice: Not all C18 columns are the same. Differences in end-capping and silica purity can affect the separation of polar and ionizable compounds like thiols.
-
Recommendation: If you are using a standard C18 column, consider trying a polar-embedded C18 column, which can provide better retention and peak shape for more polar analytes.
-
Question: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
Answer:
Peak tailing for thiols is often caused by secondary interactions with the stationary phase or issues with the sample and mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the thiol group of this compound, leading to tailing.
-
Recommendation: Use a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups. Adding a competitive base, like a small amount of triethylamine (TEA), to the mobile phase can also help to mask these active sites, but be mindful of its compatibility with your detection method (especially mass spectrometry).
-
-
Mobile Phase pH: An inappropriate pH can lead to mixed ionization states of the analyte during chromatography, resulting in tailing.
-
Recommendation: Ensure your mobile phase is buffered and at a pH that keeps the this compound in a single ionic form. As mentioned previously, an acidic mobile phase (pH 2.5-3.5) is often beneficial.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Recommendation: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.
-
Recommendation: Flush the column with a strong solvent. If the problem persists, you may need to replace the column frit or the entire column.
-
Question: Why am I seeing extra peaks in my chromatogram that don't correspond to this compound or mycothione?
Answer:
The appearance of unexpected peaks can be due to sample degradation, contamination, or carryover.
-
Oxidation of this compound: this compound is susceptible to oxidation, which can lead to the formation of various disulfide species besides mycothione, especially if your sample preparation is not carefully controlled. This can result in the appearance of new peaks.
-
Recommendation: Prepare samples fresh and keep them in a reducing environment if possible. Consider using an autosampler with temperature control set to 4°C to minimize degradation in the vial.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Recommendation: Ensure your autosampler's needle wash is effective and uses a strong solvent to clean the needle between injections.
-
-
Mobile Phase Contamination: Impurities in your solvents or buffers can accumulate on the column and elute as peaks during a gradient run.
-
Recommendation: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound and mycothione?
A reversed-phase C18 column is a good starting point for the separation of this compound and mycothione. For potentially better peak shape and retention of the more polar this compound, consider a modern, high-purity, end-capped C18 column or a polar-embedded C18 column.
Q2: How does the chemical nature of this compound and mycothione influence their separation?
This compound (MSH) is a single molecule containing a free thiol group. Mycothione (MSSM) is a disulfide-bonded dimer of two this compound molecules. This dimerization significantly increases the molecular weight and hydrophobicity of mycothione compared to this compound. In reversed-phase chromatography, the more hydrophobic mycothione will interact more strongly with the non-polar stationary phase and therefore have a longer retention time than the more polar this compound.
Q3: Is derivatization necessary for the analysis of this compound and mycothione?
Derivatization is not strictly necessary if you are using a detection method like mass spectrometry (MS), which can detect the native molecules. However, for UV or fluorescence detection, derivatization is often employed to improve sensitivity and selectivity. A common derivatizing agent for thiols is monobromobimane (mBBr), which reacts with the free thiol group of this compound to form a fluorescent adduct. Note that mBBr will not react with the disulfide bond of mycothione, so if you are interested in quantifying both, you would need to first reduce the mycothione to this compound and then derivatize, or use a detection method that can see both forms without derivatization.
Q4: How can I prevent the oxidation of this compound during sample preparation and analysis?
To minimize the oxidation of this compound to mycothione:
-
Prepare samples immediately before analysis.
-
Work at low temperatures (e.g., on ice).
-
Use deoxygenated solvents.
-
If compatible with your downstream analysis, consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample preparation buffers, but be aware that this will convert all mycothione to this compound.
-
Use an autosampler with temperature control set to a low temperature (e.g., 4°C).
Quantitative Data Summary
The following table provides an example of expected retention times and resolution for this compound and mycothione under a typical reversed-phase HPLC gradient. Actual values will vary depending on the specific system, column, and mobile phase conditions.
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Peak Shape |
| This compound (MSH) | 12.5 | - | Symmetrical |
| Mycothione (MSSM) | 18.2 | > 2.0 (relative to MSH) | Symmetrical |
Experimental Protocol: HPLC Separation of this compound and Mycothione
This protocol provides a starting point for developing a robust separation method. Optimization will likely be required for your specific application and instrumentation.
-
Instrumentation and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-27 min: 40% to 95% B (linear gradient)
-
27-30 min: 95% B (hold)
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Extract this compound and mycothione from your biological matrix using a suitable procedure (e.g., acid extraction followed by neutralization).
-
Dissolve the final extract in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for poor separation of MSH and MSSM.
Caption: Redox relationship between this compound (MSH) and Mycothione (MSSM).
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Mycothiol and Glutathione
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular redox homeostasis, low-molecular-weight thiols play a pivotal role as antioxidants, protecting cellular components from the damaging effects of reactive oxygen species (ROS). While glutathione (GSH) is the most abundant and well-studied thiol antioxidant in most eukaryotes and Gram-negative bacteria, Actinobacteria utilize a unique thiol called mycothiol (MSH).[1][2][3] This guide provides a detailed, objective comparison of the antioxidant capacities of this compound and glutathione, supported by experimental data, to inform research and drug development efforts targeting thiol-dependent redox pathways.
Quantitative Comparison of Antioxidant Properties
The antioxidant capacity of a thiol is determined by several key physicochemical and biological parameters. The following table summarizes the available quantitative data for this compound and glutathione.
| Property | This compound (MSH) | Glutathione (GSH) |
| Standard Redox Potential (E°') | Not precisely determined, but the cellular redox potential (EMSH) is actively measured.[4][5][6] | -240 mV (at pH 7.0)[2][7] to -264 mV (at pH 7.4)[8] |
| Cellular Redox Potential (Eh) | Varies among species and conditions; can be measured in real-time using biosensors.[4][5][6] | Ranges from -160 mV to -320 mV, depending on cell type and metabolic state.[1][7][9][10] |
| Intracellular Concentration | Millimolar range in Actinobacteria; up to 25 nmol/109 cells in M. bovis BCG and up to 40 nmol/109 cells in M. smegmatis.[11][12] | 0.5-10 mM in animal cells, can reach up to 15 mM.[13][14][15] The cytosol contains 80-90% of the total cellular GSH.[10][13] |
| Rate of Autooxidation | 7-fold slower than glutathione in resisting copper-catalyzed autooxidation.[16] | Faster autooxidation rate compared to this compound. |
| Reaction with ROS | Physicochemical data suggest a non-rapid, non-enzymatic reaction with oxidants. | Superoxide (O2•−): 102 to 105 M−1s−1[3]Nitric Oxide (NO): ~3 x 105 M−1s−1[3]Peroxynitrite (ONOO-): ~281 M−1s−1[3]Hydroxyl Radical (•OH): 1.3 x 1010 M−1s−1[3] |
Structural and Functional Overview
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[14] In contrast, this compound is a pseudodisaccharide, consisting of N-acetylcysteine linked to glucosamine and inositol.[17] This structural difference has significant implications for their reactivity and the enzymatic machinery that supports their antioxidant function.
This compound is considered a functional analogue of glutathione in Actinobacteria, where it participates in the detoxification of alkylating agents, reactive oxygen and nitrogen species, and certain antibiotics.[3][18] Both thiols exist in a reduced (MSH, GSH) and an oxidized disulfide form (MSSM, GSSG), and the ratio of the reduced to the oxidized form is a critical indicator of the cellular redox environment.
Redox Cycling and Antioxidant Mechanisms
The antioxidant function of both this compound and glutathione relies on their ability to be recycled from their oxidized disulfide form back to the reduced thiol form. This process is catalyzed by specific reductases that utilize NADPH as a reducing equivalent.
In the case of this compound, mycothione reductase (Mtr) catalyzes the reduction of mycothione (MSSM) back to MSH.[16] Similarly, glutathione reductase (GR) reduces glutathione disulfide (GSSG) to GSH.[19] These redox cycles are fundamental to maintaining a high ratio of reduced to oxidized thiols, which is essential for protecting the cell from oxidative stress.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Standard redox potential of glutathione - Unspecified - BNID 111463 [bionumbers.hms.harvard.edu]
- 3. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reengineering redox sensitive GFP to measure this compound redox potential of Mycobacterium tuberculosis during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reengineering Redox Sensitive GFP to Measure this compound Redox Potential of Mycobacterium tuberculosis during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reengineering Redox Sensitive GFP to Measure this compound Redox Potential of Mycobacterium tuberculosis during Infection | PLOS Pathogens [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Glutathione Redox Potential is Low and Glutathionylated and Cysteinylated Hemoglobin Levels are Elevated in Maintenance Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione redox potential in response to differentiation and enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Glutathione - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Essentiality of Mycothiol Biosynthesis in M. tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Mycothiol Biosynthesis Gene Essentiality
The essentiality of individual genes within the this compound biosynthesis pathway has been interrogated through various genetic manipulation techniques. The results, however, have shown some dependency on the M. tuberculosis strain and experimental conditions. The following table summarizes key findings from targeted gene disruption and mutagenesis studies.
| Gene | Enzyme Function | Phenotype of Disruption/Mutation | Essentiality Conclusion | Supporting Evidence (Strain) |
| mshA | Glycosyltransferase | No viable mutants obtained without a second copy of the gene.[4] / Viable mutants isolated, but required catalase for growth and showed ethionamide resistance.[5][6][7] | Essential in M. tuberculosis Erdman.[4] / Non-essential in other strains for in vitro growth.[5] | M. tuberculosis Erdman[4] / M. tuberculosis H37Rv and clinical isolates[5] |
| mshB | Deacetylase | Viable mutants with ~20% of wild-type MSH levels.[1] | Non-essential.[1][3] | M. tuberculosis Erdman[1] |
| mshC | Cysteine ligase | No viable mutants obtained without a second copy of the gene.[1][8][9] | Essential for in vitro growth.[1][3][8][9] | M. tuberculosis Erdman[1][8][9] |
| mshD | Acetyltransferase | Viable mutants with ~1% of wild-type MSH levels; produced high levels of Cys-GlcN-Ins.[2] | Non-essential, but important for growth under stress conditions.[2] | M. tuberculosis Erdman[2] |
Experimental Protocols
The validation of gene essentiality in M. tuberculosis relies on rigorous and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the validation of this compound biosynthesis essentiality.
Targeted Gene Disruption via Homologous Recombination
This method is employed to replace a target gene with a selectable marker, thereby creating a null mutant. The inability to generate a mutant colony without a complementing copy of the gene suggests essentiality.
-
Construct the Allelic Exchange Substrate:
-
Flanking regions (typically 1-2 kb) upstream and downstream of the target gene (e.g., mshC) are amplified by PCR from M. tuberculosis genomic DNA.
-
A selectable marker, such as a hygromycin resistance cassette, is cloned between the two flanking regions in a suitable vector.
-
The entire construct (upstream flank - resistance cassette - downstream flank) is then cloned into a specialized mycobacterial suicide vector (e.g., a vector that cannot replicate in M. tuberculosis).
-
-
Electroporation into M. tuberculosis:
-
Prepare electrocompetent M. tuberculosis cells.
-
Electroporate the constructed suicide vector into the competent cells.
-
Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., hygromycin) to select for single-crossover events.
-
-
Selection for Double-Crossover Events (Gene Knockout):
-
Single-crossover integrants are grown in antibiotic-free liquid medium to allow for the second crossover event to occur.
-
Cultures are then plated on media containing a counter-selectable marker (if present in the vector, e.g., sacB for sucrose sensitivity) to select for colonies that have lost the vector backbone.
-
Colonies are then screened for the desired antibiotic resistance (e.g., hygromycin resistance) and sensitivity to the antibiotic associated with the vector backbone.
-
-
Confirmation of Gene Disruption:
-
Genomic DNA is isolated from potential knockout clones.
-
Southern blotting and/or PCR analysis is performed to confirm the replacement of the native gene with the resistance cassette.
-
Complementation Strategy for Essential Genes
To confirm that the inability to obtain a knockout is due to the gene's essentiality and not technical issues, a complementation strategy is employed.
-
Construct the Complementation Vector:
-
The wild-type copy of the target gene (e.g., mshC) along with its native promoter is cloned into an integrating mycobacterial vector (e.g., a vector that integrates at the attB site).
-
-
Generate a Merodiploid Strain:
-
The complementation vector is electroporated into wild-type M. tuberculosis.
-
Transformants are selected on the appropriate antibiotic, creating a strain with a second, ectopic copy of the target gene.
-
-
Attempt Targeted Gene Disruption in the Merodiploid Strain:
-
The targeted gene disruption protocol described above is repeated using the merodiploid strain as the recipient.
-
Successful isolation of the knockout in the presence of the complementing copy validates the essentiality of the gene.
-
Visualizing Key Processes
To better understand the this compound biosynthesis pathway and the experimental logic for validating gene essentiality, the following diagrams are provided.
Caption: The enzymatic steps of the this compound biosynthesis pathway in M. tuberculosis.
References
- 1. This compound Is Essential for Growth of Mycobacterium tuberculosis Erdman - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mshA gene encoding the glycosyltransferase of this compound biosynthesis is essential in Mycobacterium tuberculosis Erdman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis is essential for ethionamide susceptibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. This compound biosynthesis is essential for ethionamide susceptibility in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is essential for growth of Mycobacterium tuberculosis Erdman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Thiol Maze: A Comparative Guide to Fluorescent Probe Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of specific low-molecular-weight thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is critical. These molecules are key players in cellular redox homeostasis, and their dysregulation is linked to numerous diseases. Fluorescent probes offer a powerful tool for their detection, but their utility is often hampered by cross-reactivity. This guide provides an objective comparison of fluorescent probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Low-molecular-weight thiols share a reactive sulfhydryl group (-SH), making it a significant challenge to develop probes that can distinguish between them, especially considering the high intracellular concentration of GSH (1–10 mM) compared to Cys (30–200 μM) and Hcy (9–13 μM).[1][2][3] The design of selective fluorescent probes often relies on subtle differences in the chemical properties of these thiols, such as the pKa of their sulfhydryl groups and the presence of other functional groups that can participate in secondary reactions.[1]
Mechanisms of Thiol-Reactive Fluorescent Probes
The majority of fluorescent probes for thiol detection are based on "turn-on" mechanisms where the probe's fluorescence is initially quenched and is restored upon reaction with a thiol. Common reaction mechanisms include:
-
Michael Addition: The sulfhydryl group of the thiol acts as a nucleophile and attacks an electron-deficient double bond in the probe. This reaction is often rapid and is a popular strategy for thiol detection.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): A leaving group on an aromatic ring of the probe is displaced by the thiol. The choice of the leaving group can influence the probe's selectivity.
-
Cleavage of Disulfide or Selenide-Nitrogen Bonds: The thiol cleaves a disulfide or a Se-N bond in the probe, leading to the release of a fluorophore.[4] This mechanism can offer high selectivity.
-
Cyclization Reactions: Some probes are designed to undergo an intramolecular cyclization reaction specifically with Cys or Hcy, leveraging the presence of a nearby amino group to form a five- or six-membered ring, leading to a distinct fluorescent signal.[1][6]
Comparative Analysis of Fluorescent Probe Performance
The following table summarizes the performance of representative fluorescent probes in terms of their selectivity for different low-molecular-weight thiols. The data is compiled from various studies and is intended to provide a comparative overview. Experimental conditions can significantly influence probe performance.
| Probe Name/Type | Target Thiol(s) | Cross-Reactivity with Other Thiols | Limit of Detection (LOD) | Key Features & Mechanism |
| ThioGlo™ Series (e.g., ThioGlo™3) | General Thiols | High cross-reactivity with GSH, Cys, and Hcy. | As low as 50 fM for GSH derivatives (HPLC-based).[4][5] | Maleimide-based probes that react rapidly with thiols.[4] |
| Monochlorobimane (MCB) | Primarily GSH | Requires glutathione S-transferase (GST) for significant reaction, providing some specificity for GSH in cells.[7] | Micromolar range. | Cell-permeable probe.[7] |
| BODIPY-based Probes (General) | General Thiols | Can be tuned for selectivity. Some show moderate selectivity for Cys over Hcy and GSH.[4] | Micromolar to nanomolar range. | Bright and photostable fluorophore.[8] |
| Rhodol Thioester Probe | GSH and Cys/Hcy (dual emission) | Distinguishes GSH from Cys/Hcy through different emission wavelengths.[6] | Micromolar range. | Tandem native chemical ligation and intramolecular spirocyclization for Cys/Hcy; transthioesterification for GSH.[6] |
| Seleno-BODIPY Probe | Cys, Hcy, and GSH (distinguishable) | Differentiates based on distinct reaction mechanisms and kinetic profiles.[9] | Cys = 0.8 μM, Hcy = 20.4 μM, GSH = 35.9 μM.[9] | Ratiometric sensor with visible color change.[9] |
| Dual-Reactive/Dual-Quenching Probes | High selectivity for thiols | Designed to minimize interference from other nucleophiles by requiring reaction with two different reactive groups.[10][11] | As low as 20 nM.[11] | Enhanced sensitivity and selectivity.[10][11] |
Experimental Protocols
General Protocol for In Vitro Evaluation of Fluorescent Probe Cross-Reactivity:
This protocol provides a general framework. Specific concentrations, incubation times, and buffer conditions should be optimized for each probe based on the manufacturer's instructions or the original research article.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare stock solutions of the low-molecular-weight thiols (GSH, Cys, Hcy) and other potential interfering species (e.g., other amino acids, reactive oxygen species) in an appropriate buffer (e.g., PBS, HEPES, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the assay buffer.
-
Add the fluorescent probe to the desired final concentration (e.g., 1-10 μM).
-
Add the specific thiol (GSH, Cys, or Hcy) at various concentrations to generate a dose-response curve. To test for cross-reactivity, add other thiols or interfering species at physiologically relevant concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-30 minutes). The incubation time should be sufficient for the reaction to reach completion or a stable signal.
-
Measure the fluorescence intensity using a fluorescence spectrophotometer or a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the background fluorescence of the probe alone from all readings.
-
Plot the fluorescence intensity as a function of the thiol concentration to determine the limit of detection (LOD) and the linear range.
-
Compare the fluorescence response of the probe to different thiols to assess its cross-reactivity.
-
Protocol for Live Cell Imaging of Thiols:
-
Cell Culture and Plating:
-
Culture the cells of interest in a suitable medium until they reach the desired confluency.
-
Plate the cells in a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
-
Probe Loading:
-
Wash the cells with a pre-warmed imaging buffer (e.g., HBSS or serum-free medium).
-
Incubate the cells with the fluorescent probe at an optimized concentration (e.g., 1-10 μM) in the imaging buffer for a specific duration (e.g., 15-60 minutes) at 37°C.
-
-
Washing and Imaging:
-
Wash the cells with the imaging buffer to remove the excess probe.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe.
-
-
Controls and Validation:
-
To confirm that the fluorescence signal is due to thiols, pre-treat the cells with a thiol-blocking agent like N-methylmaleimide (NEM) before probe loading. This should result in a significant reduction in the fluorescence signal.[4]
-
To investigate the response to changes in intracellular thiol levels, treat the cells with agents that either deplete (e.g., buthionine sulfoximine, BSO) or increase (e.g., N-acetylcysteine, NAC) thiol concentrations.
-
Visualizing Probe-Thiol Interactions
The following diagrams illustrate the fundamental concepts of fluorescent probe interactions with low-molecular-weight thiols.
Caption: General reaction scheme of a thiol-reactive fluorescent probe.
Caption: Workflow for evaluating fluorescent probe performance.
Conclusion
The selection of a fluorescent probe for detecting low-molecular-weight thiols requires careful consideration of its selectivity and the specific biological question being addressed. While many probes exhibit cross-reactivity, newer designs incorporating dual-reactive sites or mechanisms that produce distinct signals for different thiols offer improved specificity. Researchers should critically evaluate the published data and, when possible, perform in-house validation to ensure the chosen probe is suitable for their experimental system. The information and protocols provided in this guide serve as a starting point for making an informed decision in the complex landscape of thiol-detecting fluorescent probes.
References
- 1. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 2. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluorescent discrimination of cysteine, homocysteine, and glutathione in urine samples using a novel seleno-BODIPY probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative analysis of mycothiol levels in different actinomycete species.
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of mycothiol (MSH), a key low-molecular-weight thiol in actinomycetes, is crucial for exploring novel therapeutic targets and understanding bacterial physiology. This guide provides a comparative analysis of this compound levels in various actinomycete species, supported by experimental data and detailed methodologies.
This compound serves as a functional equivalent to glutathione in most actinomycetes, playing a vital role in maintaining intracellular redox homeostasis, detoxification of harmful compounds, and protecting against oxidative stress.[1][2][3] Its unique presence in this bacterial phylum makes the enzymes involved in its biosynthesis attractive targets for novel antimicrobial drug development.[4][5][6]
Quantitative Comparison of this compound Levels
The intracellular concentration of this compound can vary significantly between different species and is also influenced by growth phase.[3][7] The following table summarizes reported this compound levels in a range of actinomycete species, providing a comparative overview.
| Actinomycete Species | This compound (MSH) Level (μmol/g residual dry weight) | Reference |
| Micrococcus agilis ATCC 966 | 0.9 | [8] |
| Nocardia spp. | Present | [9][10] |
| Rhodococcus spp. | Present | [9][10] |
| Mycobacterium spp. | Present | [4][9][10] |
| Micromonospora spp. | Present | [9][10] |
| Actinomadura spp. | Present | [9][10] |
| Nocardiopsis spp. | Present | [9][10] |
| Various Actinobacteria | 0.01 to 9.69 | [11] |
It is important to note that some actinomycete genera, such as Arthrobacter, Agromyces, and Actinomyces, have been reported to lack significant levels of this compound.[8][9][10]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for comparative studies. Two common methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescent labeling and mass spectrometry.
HPLC with Monobromobimane (mBBr) Derivatization
This is a widely used method for quantifying low-molecular-weight thiols.
Principle: The thiol group of this compound reacts with a fluorescent labeling agent, monobromobimane (mBBr), to form a stable, fluorescent derivative that can be separated and quantified by reverse-phase HPLC.
Protocol:
-
Cell Lysis: Harvest bacterial cells by centrifugation and wash with a suitable buffer. Resuspend the cell pellet in an extraction buffer (e.g., 50% aqueous acetonitrile) to lyse the cells and release intracellular contents.[12]
-
Derivatization: Add monobromobimane (mBBr) to the cell extract in a buffer at pH 8.0 (e.g., 20 mM HEPES). Incubate the mixture in the dark at 60°C for 15 minutes.[12] To block any remaining unreacted thiol groups, N-ethylmaleimide can be added.
-
Acidification: Stop the reaction and precipitate proteins by adding an acid, such as methanesulfonic acid or HCl.[8][12]
-
Centrifugation: Remove cell debris and precipitated proteins by centrifugation.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). The fluorescent MSH-bimane adduct is detected using a fluorescence detector. The concentration of MSH is determined by comparing the peak area to a standard curve prepared with known concentrations of pure MSH.
Mass Spectrometry (MS)-Based Quantification
This method offers high sensitivity and specificity for this compound detection.
Principle: this compound is identified and quantified based on its specific mass-to-charge ratio (m/z) using mass spectrometry, often with selected ion monitoring (SIM) for enhanced sensitivity.[12]
Protocol:
-
Sample Preparation: Extract the crude carbohydrate fraction from the bacterial cells using a solvent like methanol to isolate this compound and inactivate the cells.[12]
-
MS Analysis: Resuspend the extract in a suitable solvent for mass spectrometry (e.g., acetonitrile:water).[12] Analyze the sample using a mass spectrometer, monitoring for the specific m/z of this compound.
-
Quantification: The relative or absolute quantification of MSH is achieved by measuring the ion intensity corresponding to its mass.[12]
Visualizing Key Pathways and Workflows
To further aid in the understanding of this compound metabolism and analysis, the following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for its quantification.
Caption: The biosynthetic pathway of this compound, highlighting the sequential enzymatic steps.
Caption: A generalized experimental workflow for the quantification of this compound from actinomycetes.
References
- 1. This compound: synthesis, biosynthesis and biological functions of the major low molecular weight thiol in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-dependent proteins in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. docsdrive.com [docsdrive.com]
- 7. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of this compound in Actinobacteria by a novel enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of Mycothiol-Protein Interactions
For researchers, scientists, and drug development professionals, the validation of mycothiol-protein interactions is a critical step in understanding the unique biology of this compound-producing bacteria, such as Mycobacterium tuberculosis. This guide provides a comprehensive comparison of orthogonal methods for confirming these interactions, complete with experimental data and detailed protocols to aid in the design and execution of robust validation studies.
This compound (MSH), a cysteine-containing pseudodisaccharide, is the primary low-molecular-weight thiol in most Actinomycetes, where it plays a crucial role in maintaining redox homeostasis and detoxifying harmful compounds. The covalent modification of proteins by this compound, known as S-mycothiolation, is a key mechanism for regulating protein function and protecting cysteine residues from irreversible oxidation. Given the importance of these interactions in bacterial survival and pathogenesis, rigorous validation of S-mycothiolated proteins is essential. This guide outlines and compares several orthogonal techniques for this purpose.
Comparative Analysis of Validation Methods
The selection of an appropriate validation method depends on the specific research question, available resources, and the nature of the protein of interest. A combination of at least two orthogonal methods is highly recommended to provide strong evidence for a this compound-protein interaction. The following table summarizes the key quantitative parameters of the most common validation techniques.
| Method | Principle | Typical Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | |||||
| Shotgun Proteomics | Identification of peptides with a mass shift corresponding to this compound. | High | Semi-quantitative (spectral counting) | Unbiased, large-scale identification of potential interactions. | Not inherently quantitative; modification can be unstable.[1] |
| OxICAT | Differential isotopic labeling of reduced and oxidized cysteines. | Medium to High | Highly quantitative (determines % oxidation).[1][2] | Provides site-specific quantification of S-mycothiolation.[1][2] | Technically demanding; requires specialized reagents and instrumentation. |
| Immunoblotting | |||||
| MSH-Specific Western Blot | Detection of S-mycothiolated proteins using an anti-MSH antibody. | Low to Medium | Semi-quantitative (band intensity). | Relatively simple and widely accessible; good for validating individual targets. | Dependent on antibody specificity and availability; may not detect all S-mycothiolated proteins. |
| Affinity-Based Methods | |||||
| Biotin-Mycothiol Pull-Down | Enrichment of interacting proteins using biotinylated this compound as bait. | Low to Medium | Qualitative to semi-quantitative. | Can identify both covalent and non-covalent interactors; useful for discovery. | Synthesis of the biotinylated probe can be challenging; potential for non-specific binding. |
| Biophysical Methods | |||||
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled this compound upon binding to a protein. | High (plate-based) | Quantitative (determines binding affinity, Kd).[3][4][5][6][7][8] | Provides kinetic and affinity data in solution; suitable for high-throughput screening.[3][4][5][6][7][8] | Requires a fluorescently labeled probe and purified protein; may not be suitable for all interactions. |
Experimental Workflows and Signaling Pathways
To effectively validate this compound-protein interactions, it is crucial to understand the experimental workflows and the biological context in which these interactions occur.
References
- 1. Monitoring global protein thiol-oxidation and protein S-mycothiolation in Mycobacterium smegmatis under hypochlorite stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nippongenetics.eu [nippongenetics.eu]
A Functional Showdown: Unraveling the Enzymatic Worlds of Mycothiol and Glutathione
For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms of various organisms is paramount. This guide provides a detailed functional comparison of two key low-molecular-weight thiols: mycothiol (MSH), the primary thiol in most Actinomycetes including the pathogen Mycobacterium tuberculosis, and glutathione (GSH), the ubiquitous thiol in most other bacteria and eukaryotes.
This comparison delves into the enzymatic machinery that utilizes these thiols for detoxification and maintaining cellular redox homeostasis. We present a side-by-side analysis of their biosynthesis, the enzymes involved in their conjugation and reduction pathways, and available kinetic data to offer a comprehensive overview of their functional similarities and distinctions.
At a Glance: Key Functional Differences
| Feature | This compound-Dependent System | Glutathione-Dependent System |
| Primary Organisms | Actinomycetes (e.g., Mycobacterium, Streptomyces) | Most other bacteria and eukaryotes |
| Structure | N-acetylcysteine-glucosamine-inositol | γ-glutamyl-cysteinyl-glycine |
| Biosynthesis | Multi-step pathway involving MshA, MshB, MshC, and MshD | Two-step ATP-dependent pathway involving glutamate-cysteine ligase and glutathione synthetase |
| Detoxification Pathway | Simpler, often two-step process involving S-conjugation and cleavage by this compound S-conjugate amidase (Mca) | More complex mercapturic acid pathway involving multiple enzymatic steps |
| Key Detoxification Enzymes | This compound S-transferase (MST), this compound S-conjugate amidase (Mca) | Glutathione S-transferases (GSTs), γ-glutamyltransferase, dipeptidases, N-acetyltransferase |
| Reductase | Mycothione Reductase (Mtr) | Glutathione Reductase (GR) |
Quantitative Comparison of Enzyme Performance
A direct quantitative comparison of the kinetic parameters of this compound- and glutathione-dependent enzymes is challenged by the limited availability of studies using identical substrates. However, data from various sources provide insights into their individual efficiencies.
Table 1: Kinetic Parameters of this compound S-Transferase (MST) and Glutathione S-Transferases (GSTs)
| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | V_max_ | Reference |
| This compound S-transferase (MST) | Mycobacterium tuberculosis | This compound (MSH) | 9.8 ± 1.0 µM | - | 1484 RFU min⁻¹ | [1] |
| Glutathione S-Transferase (GST) | Hyalomma dromedarii (Camel Tick Larvae) | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.43 mM | - | 9.2 U mg⁻¹ | [2] |
| Glutathione S-Transferase (GST) | Gordonia rubripertincta CWB2 (StyI) | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.0682 ± 0.0074 mM | - | 0.0158 ± 0.0002 U mg⁻¹ | [3] |
| Glutathione S-Transferase (GST) | Gordonia rubripertincta CWB2 (StyJ) | 1-chloro-2,4-dinitrobenzene (CDNB) | 2.0281 ± 0.1301 mM | - | 0.348 ± 0.008 U mg⁻¹ | [3] |
| Glutathione S-Transferase GstA | Escherichia coli (strain K12) | 1-chloro-2,4-dinitrobenzene (CDNB) | - | 9 s⁻¹ | - | [4] |
| Glutathione S-Transferase (GST) | Various | 1-chloro-2,4-dinitrobenzene (CDNB) & GSH | ~100 µM (for both) | - | 40-60 µmol/min per mg | [5] |
Table 2: Kinetic Parameters of Mycothione Reductase (Mtr) and Glutathione Reductases (GR)
| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference |
| Mycothione Reductase (Mtr) | Mycobacterium smegmatis | This compound-monobimane adduct | 95 ± 8 µM | 8 s⁻¹ | [3] |
| Glutathione Reductase | Spinach | NADPH | 3-6 µM | - | [6] |
| Glutathione Reductase | Yeast | NADPH | 3-6 µM | - | [6] |
| Glutathione Reductase | Escherichia coli | NADPH | 3-6 µM | - | [6] |
Table 3: Kinetic Parameters of this compound- and Glutathione-Dependent Formaldehyde Dehydrogenases
| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference |
| Glutathione-dependent Formaldehyde Dehydrogenase | Human liver | Formaldehyde (in presence of GSH) | 4 µM | 200 min⁻¹ | [7] |
Visualizing the Pathways
To better understand the functional workflows of these two systems, the following diagrams illustrate their respective biosynthesis and detoxification pathways.
References
- 1. The Mycobacterium tuberculosis this compound S-transferase is divalent metal-dependent for this compound binding and transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Electrochemical evaluation of glutathione S-transferase kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. researchgate.net [researchgate.net]
Validating Target Engagement of Novel Mycothiol Biosynthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mycothiol (MSH) biosynthesis pathway, exclusive to Actinobacteria, including the formidable pathogen Mycobacterium tuberculosis, presents a compelling target for novel antibiotic development.[1] The absence of this pathway in humans offers a promising therapeutic window.[1] Effective validation of whether a novel inhibitor engages its intended target within this pathway is a critical step in the drug development pipeline. This guide provides a comparative overview of methodologies to validate target engagement of this compound biosynthesis inhibitors, supported by experimental data and detailed protocols.
The this compound Biosynthesis Pathway: A Prime Target
This compound (AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in Actinobacteria, analogous to glutathione in other organisms.[2][3] It plays a crucial role in protecting the cell from oxidative stress and detoxifying harmful compounds.[2] The biosynthesis of MSH is a multi-step enzymatic process, offering several potential targets for inhibition.[1]
The key enzymes in the MSH biosynthesis pathway are:
-
MshA: A glycosyltransferase that initiates the pathway.[1][4]
-
MshC: A ligase that is essential for MSH production.[2][3][4]
-
MshD: An acetyltransferase that completes the synthesis.[1][4]
Inhibition of these enzymes disrupts MSH production, rendering the bacteria more susceptible to oxidative damage and certain antibiotics.[5]
Comparative Analysis of Target Engagement Validation
Validating that a novel inhibitor acts on its intended target within the mycobacterial cell is paramount. This is typically achieved by demonstrating a specific biochemical consequence of target inhibition. For this compound biosynthesis inhibitors, this often involves measuring the levels of MSH and its precursors.
| Inhibitor | Target Enzyme | Validation Method | Observed Effect | Reference |
| NTF1836 | MshC | HPLC-based quantification of thiols after derivatization | Dose-dependent decrease in MSH levels accompanied by a significant accumulation of the MshC substrate, GlcN-Ins. | [6] |
| G1 and G2 (GlcNAc-Ins analogs) | MshB (presumed) | Inhibition of MSH biosynthesis in M. smegmatis | Approximately two-fold inhibition of MSH biosynthesis at 200 µg/ml. | [4] |
| Quinaldinium derivatives (3 and 4) | MshC | In vitro enzyme inhibition assays | Micromolar inhibitors of M. tuberculosis MshC. | [6] |
| Dibenzothiazepinones | MshC | Patent literature describing inhibition of MshC biosynthesis enzymes. | Inhibitors of bacterial MshC biosynthesis enzymes. | [2] |
Key Experimental Protocols for Target Validation
Quantification of this compound and Precursors by HPLC
This method is a gold standard for validating the engagement of inhibitors targeting the MSH biosynthesis pathway. It relies on the specific labeling of thiols with a fluorescent probe, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).
Principle: Cellular thiols, including MSH, are derivatized with monobromobimane (mBBr), a fluorescent labeling agent. The resulting fluorescent adducts are then separated by reverse-phase HPLC and detected by a fluorescence detector. Inhibition of a specific enzyme in the pathway will lead to a decrease in the product (MSH) and an accumulation of the substrate of the inhibited enzyme.
Detailed Protocol:
-
Culture and Treatment: Grow Mycobacterium cultures to the desired optical density. Treat the cultures with varying concentrations of the test inhibitor or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis and Thiol Labeling:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing 2 mM monobromobimane (mBBr) in 50% acetonitrile and 20 mM HEPES buffer, pH 8.0.
-
Incubate at 60°C for 15 minutes to facilitate cell lysis and labeling.
-
Acidify the reaction with HCl or trifluoroacetic acid to stop the labeling reaction.
-
-
HPLC Analysis:
-
Clarify the lysate by centrifugation.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the mBBr-derivatized thiols using a gradient of an appropriate mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a fluorescence detector with excitation at 380 nm and emission at 470 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to MSH-mBBr and precursor-mBBr adducts by comparing their retention times with those of known standards.
-
Quantify the peak areas to determine the relative amounts of MSH and its precursors in inhibitor-treated versus control samples.
-
In Vitro Enzyme Inhibition Assays
Biochemical assays using purified enzymes are essential for confirming direct inhibition and determining the potency of the inhibitor.
Principle: The activity of the purified target enzyme is measured in the presence and absence of the inhibitor. A variety of detection methods can be employed depending on the enzyme's reaction. For example, a coupled spectrophotometric assay can be used for MshC.[1]
Detailed Protocol (Example for MshC):
-
Protein Expression and Purification: Overexpress and purify the target enzyme (e.g., M. tuberculosis MshC) using standard molecular biology and chromatography techniques.
-
Assay Components: Prepare a reaction mixture containing the purified MshC, its substrates (ATP, L-cysteine, and GlcN-Ins), and a coupling system to produce a detectable signal (e.g., pyruvate kinase and lactate dehydrogenase for a spectrophotometric assay that monitors NADH oxidation).
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the inhibitor.
-
Initiate the reaction by adding the substrates.
-
Monitor the reaction progress over time by measuring the change in absorbance at 340 nm (for NADH oxidation).
-
-
Data Analysis:
-
Calculate the initial reaction velocities at different inhibitor concentrations.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
Validating the target engagement of novel this compound biosynthesis inhibitors is a multifaceted process that combines whole-cell metabolic profiling with in vitro enzymatic assays. A robust validation strategy will unequivocally demonstrate that the inhibitor interacts with its intended molecular target, leading to the anticipated physiological consequences within the bacterium. The methodologies outlined in this guide provide a framework for the systematic evaluation of novel inhibitors, a critical step towards the development of new and effective treatments for tuberculosis and other diseases caused by Actinobacteria.
References
- 1. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis and functions of this compound, the unique protective thiol of Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of NTF1836 as an inhibitor of the this compound biosynthetic enzyme MshC in growing and non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic complementation with other techniques for validating the function of genes involved in the mycothiol biosynthesis pathway. Detailed experimental protocols and supporting data are presented to facilitate the design and execution of robust functional validation studies.
This compound (MSH or AcCys-GlcN-Ins) is the primary low-molecular-weight thiol in most actinomycetes, including the human pathogen Mycobacterium tuberculosis, where it plays a crucial role in protecting the cell from oxidative stress and detoxifying harmful compounds.[1][2] The biosynthesis of this compound is a multi-step enzymatic process, and the genes encoding these enzymes (mshA, mshB, mshC, and mshD) are attractive targets for the development of novel anti-tuberculosis drugs.[1][3] Validating the function of these genes is therefore of paramount importance. Genetic complementation stands out as a powerful and definitive method for this purpose.
Genetic complementation involves introducing a functional copy of a gene into a mutant organism that lacks or has a defective version of that gene.[4] If the reintroduction of the wild-type gene restores the normal phenotype, it provides strong evidence that the observed phenotype in the mutant is indeed due to the inactivation of that specific gene.[4][5] This guide will delve into the application of this technique for validating this compound-related gene function, presenting quantitative data, detailed experimental protocols, and a comparison with alternative methods.
Performance Comparison: The Power of Restoration
Genetic complementation provides compelling evidence for gene function by demonstrating the reversal of a mutant phenotype. The tables below summarize quantitative data from studies on various msh gene mutants and their corresponding complemented strains, highlighting the restoration of this compound levels and reversal of sensitivity to different chemical agents.
Table 1: Restoration of this compound (MSH) and Related Thiol Levels by Genetic Complementation
| Strain | Gene | MSH Level (% of Wild-Type) | Cys-GlcN-Ins Level (nmol/10⁹ cells) | Reference |
| M. tuberculosis Wild-Type | - | 100% | <0.02 | [6] |
| M. tuberculosis ΔmshD | mshD | ~1% | Elevated | [6] |
| M. tuberculosis ΔmshD complemented | mshD | Wild-Type Levels | <0.02 | [6] |
| M. smegmatis Wild-Type | - | 100% | Undetectable | [7] |
| M. smegmatis I64 (mshC mutant) | mshC | 1-5% | - | [7] |
| M. smegmatis I64 complemented | mshC | 200% | - | [7] |
| M. tuberculosis ΔmshA | mshA | Undetectable | - | [8] |
| M. tuberculosis ΔmshA complemented | mshA | Restored | - | [8] |
Table 2: Phenotypic Reversal in Complemented this compound Biosynthesis Mutants
| Strain | Gene | Isoniazid MIC (μg/mL) | Vancomycin MIC (μg/mL) | Erythromycin MIC (μg/mL) | Ethionamide Susceptibility | Reference |
| M. smegmatis Wild-Type | - | 6 | 128 | 6 | - | [7] |
| M. smegmatis I64 (mshC mutant) | mshC | >1200 | 32 | 1.9 | - | [7] |
| M. smegmatis I64 complemented | mshC | 6 | 128 | 6 | - | [7] |
| M. tuberculosis ΔmshA | mshA | - | - | - | Resistant | [8] |
| M. tuberculosis ΔmshA complemented | mshA | - | - | - | Susceptible | [8] |
Visualizing the Pathways and Processes
To better understand the biological context and the experimental approach, the following diagrams illustrate the this compound biosynthesis pathway and the genetic complementation workflow.
Caption: The this compound Biosynthesis Pathway.
Caption: Genetic Complementation Experimental Workflow.
In-Depth Experimental Protocols
The following provides a generalized protocol for the genetic complementation of a this compound biosynthesis gene mutant. Specific details may need to be optimized for the particular gene and mycobacterial strain.
1. Construction of the Complementation Vector
-
Gene Amplification: The full-length open reading frame of the wild-type gene (e.g., mshA) is amplified from the genomic DNA of the wild-type mycobacterial strain using PCR with high-fidelity polymerase. The primers should be designed to include restriction sites compatible with the chosen shuttle vector.
-
Vector Selection: An E. coli-Mycobacterium shuttle vector is used. Integrating vectors (e.g., pMV361), which integrate into the host chromosome, are often preferred for stable, single-copy expression.[5][8] Episomal vectors (e.g., pMV261) can also be used.
-
Promoter Selection: The gene should be cloned downstream of a suitable mycobacterial promoter. The constitutive hsp60 promoter is commonly used to ensure consistent expression.[8]
-
Cloning: The amplified gene and the shuttle vector are digested with the corresponding restriction enzymes, ligated, and transformed into a suitable E. coli cloning strain (e.g., DH5α). The resulting construct is verified by restriction digestion and DNA sequencing.
2. Transformation of the Mutant Mycobacterial Strain
-
Preparation of Competent Cells: The mutant mycobacterial strain is grown to mid-log phase, harvested, and washed multiple times with ice-cold 10% glycerol to prepare electrocompetent cells.
-
Electroporation: The purified complementation vector DNA is introduced into the competent cells via electroporation.
-
Selection of Transformants: The electroporated cells are plated on appropriate agar medium containing a selective antibiotic corresponding to the resistance marker on the shuttle vector (e.g., kanamycin). Plates are incubated at 37°C for 3-4 weeks until colonies appear.
3. Verification and Analysis of the Complemented Strain
-
Confirmation of Gene Integration/Presence: The presence of the complementing gene in the transformants is confirmed by PCR using primers specific for the gene.
-
Analysis of Gene Expression: If an antibody is available, Western blotting can be used to confirm the expression of the protein.
-
Biochemical Analysis: The restoration of this compound biosynthesis is quantified by measuring MSH levels in the complemented strain and comparing them to the wild-type and mutant strains. This can be done using HPLC or mass spectrometry.[9]
-
Phenotypic Analysis: The complemented strain is tested for the reversal of the mutant phenotype. This may include determining the minimum inhibitory concentrations (MICs) of various antibiotics or assessing sensitivity to oxidizing and alkylating agents.[7]
Comparison with Other Alternatives
While genetic complementation is a gold standard for gene function validation, other techniques can also provide valuable insights.
| Technique | Principle | Advantages | Disadvantages |
| Genetic Complementation | Reintroduction of a wild-type gene into a mutant to restore the wild-type phenotype. | Provides direct evidence of gene function; definitive in establishing a cause-and-effect relationship. | Can be time-consuming; potential for polar effects if the gene is in an operon. |
| Heterologous Expression | Expression of the gene in a different, more easily manipulated host (e.g., E. coli). | Allows for large-scale production and purification of the protein for in vitro biochemical assays. | The protein may not be correctly folded or post-translationally modified; the in vitro activity may not reflect its in vivo function. |
| RNA Interference (RNAi) | Use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the expression of the target gene. | Allows for the study of essential genes that cannot be knocked out; can be used to assess the effect of partial gene knockdown. | Knockdown is often incomplete; potential for off-target effects. |
| CRISPR-Cas9 Gene Editing | Targeted gene knockout or modification using the CRISPR-Cas9 system. | Allows for precise and efficient gene editing; can be used to create specific mutations. | Potential for off-target mutations; can be challenging to implement in all organisms. |
In the context of validating this compound-related gene function, genetic complementation offers the most direct and physiologically relevant evidence. While techniques like heterologous expression are invaluable for detailed enzymatic studies, they cannot fully recapitulate the complex intracellular environment of mycobacteria. RNAi and CRISPR-Cas9 are powerful tools but require careful validation to rule out off-target effects. Therefore, for the definitive validation of a gene's role in the this compound pathway and its impact on the overall physiology and drug susceptibility of the bacterium, genetic complementation remains the method of choice.
References
- 1. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures and Mechanisms of the this compound Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound Synthase Mutant of Mycobacterium smegmatis Produces Novel Thiols and Has an Altered Thiol Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-step strategy for the complementation of M. tuberculosis mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound Synthase Mutant of Mycobacterium tuberculosis Has an Altered Thiol-Disulfide Content and Limited Tolerance to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Deficient Mycobacterium smegmatis Mutants Are Hypersensitive to Alkylating Agents, Free Radicals, and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound biosynthesis is essential for ethionamide susceptibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of this compound levels in Wild-Type and this compound Disulfide Reductase Mutant Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mycothiol
For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals are paramount to ensuring a secure working environment and preventing environmental contamination. Mycothiol (MSH), a significant low-molecular-weight thiol found in Actinobacteria, requires specific disposal procedures due to its chemical nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Immediate Safety and Handling Considerations
Before beginning any work with this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS for this compound is not available, the following guidelines for handling similar low-molecular-weight thiols should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Ventilation: All work with this compound and other thiols should be conducted within a certified chemical fume hood to minimize the inhalation of any potentially harmful or malodorous vapors.
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Carefully collect the absorbed material and place it in a designated hazardous waste container.
Quantitative Data for Thiol Decontamination
The following table summarizes key quantitative data for the decontamination of thiol-containing waste, a common and recommended practice before final disposal. This procedure aims to oxidize the thiol group, reducing its reactivity and characteristic odor.
| Parameter | Recommended Value/Procedure | Citation |
| Decontaminating Agent | Sodium Hypochlorite (Commercial Bleach, ~5-10% solution) | [1][2] |
| Bleach Solution Preparation | Prepare a 1:1 mixture of commercial bleach and water. | [1][3] |
| Soaking Time for Glassware | A minimum of 14-24 hours. | [1][3][4] |
| Neutralization of Liquid Waste | Add the thiol solution dropwise to a stirred bleach solution. | [1] |
| Reaction Monitoring | The reaction can be exothermic; cooling may be necessary. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural, step-by-step guidance for the safe disposal of this compound and associated contaminated materials.
Step 1: Decontamination of Glassware and Equipment
-
Immediate Action: Immediately after use, place all contaminated non-disposable items, such as glassware, syringes, and spatulas, into a freshly prepared bleach solution within a chemical fume hood.[1]
-
Submersion: Ensure items are fully submerged in the bleach bath. For larger items that cannot be submerged, fill them with the bleach solution, seal, and label them clearly.[1][3]
-
Soaking: Allow the items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[1][3][4]
-
Post-Decontamination Rinse: After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning procedures.[3]
Step 2: Management of Liquid this compound Waste
-
Neutralization: In a chemical fume hood, cautiously add the this compound-containing liquid waste dropwise to a stirred container of bleach solution. This reaction can be exothermic, and cooling may be required.[1]
-
Verification: After the addition is complete, allow the mixture to stir for a sufficient amount of time. Check for the absence of the characteristic thiol odor, which indicates that the oxidation is likely complete.[2]
-
Collection: The resulting neutralized solution should be collected as hazardous waste.[1][4] Do not pour it down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[5]
Step 3: Disposal of Solid Waste and Unused this compound
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[4][6]
-
Unused Product: Unused or surplus this compound must be disposed of as hazardous chemical waste.[1] The original container should be tightly capped, sealed, and placed in the appropriate hazardous waste collection area as designated by your institution.
Step 4: Final Disposal Logistics
-
Waste Segregation: Ensure that this compound waste is segregated from other incompatible waste streams.[7]
-
Container Management: Use containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.[7] All waste containers must be properly labeled.[5][8]
-
Regulatory Compliance: All hazardous waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][9] Consult your institution's EHS department for specific guidance and to arrange for the collection and disposal by a licensed hazardous waste disposal company.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment while maintaining regulatory compliance.
References
- 1. BJOC - this compound synthesis by an anomerization reaction through endocyclic cleavage [beilstein-journals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Functions of this compound, the Unique Protective Thiol of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound biosynthesis and metabolism. Cellular levels of potential intermediates in the biosynthesis and degradation of this compound in mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Safeguarding Research: A Comprehensive Guide to Handling Mycothiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mycothiol (MSH), a unique thiol compound found in Actinobacteria. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling analogous thiol-containing compounds, which are known to be potential skin, eye, and respiratory irritants.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards. | Protects against splashes, vapors, and aerosols.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended. | Prevents direct skin contact. It is crucial to check glove compatibility and replace them frequently.[1][2] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. Impervious clothing is also recommended. | Protects the body from potential splashes and contamination of personal clothing.[1][2] |
| Respiratory Protection | All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary. | Minimizes inhalation of any potential vapors or aerosols.[1][2] |
Operational Plan: From Handling to Disposal
Adherence to a strict operational protocol is crucial to minimize exposure and ensure the stability of the compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare and label all necessary glassware and equipment within the fume hood.[1]
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.[1][2]
-
-
Handling:
Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Thiol Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1][2]
-
Solid Thiol Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[1][2]
-
Decontamination Solution: Used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal.[2]
-
All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]
Emergency Procedures: Spill and Exposure Response
This compound Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert personnel in the immediate area.
-
Evacuate and Restrict Access: If the spill is large or in a poorly ventilated area, evacuate the vicinity and restrict access.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: For a small spill within a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[3]
-
Collect and Dispose: Collect the absorbent material in a sealed container for hazardous waste disposal.[3]
-
Decontaminate the Area: Clean the spill area with a 10% bleach solution, followed by soap and water.[4][5]
-
Ventilate: Ensure the area is well-ventilated.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
